Dimethomorph
Description
This compound is a fungicide effective against Oomycetes in vines, tomatoes and other crops with an systemic affect and good protective activity. It is also a lipid synthesis inhibitor.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |
|---|---|
Molecular Formula |
C21H22ClNO4 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
QNBTYORWCCMPQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Color/Form |
Colorless to grey crystalline powder |
density |
Bulk density: 1318 kg/cu m (20 °C) |
melting_point |
127-148 °C MP: 125-149 °C |
physical_description |
Colorless odorless solid; [Merck Index] |
solubility |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |
vapor_pressure |
0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
The Making of a Modern Fungicide: A Technical History of Dimethomorph
Dimethomorph, a cornerstone in the management of oomycete pathogens, emerged from a concerted research and development effort spanning several decades and involving key players in the agrochemical industry. Its journey from a novel cinnamic acid derivative to a widely used systemic fungicide is a testament to the intricate process of discovery, optimization, and commercialization in crop protection.
Initially discovered and developed by Shell Research in the late 1980s, with its first reporting in 1988, this compound's development was later continued by American Cyanamid. The fungicide was eventually commercialized and is now primarily associated with BASF. This progression reflects the dynamic nature of the agrochemical industry, with intellectual property and product lines evolving through acquisitions and strategic shifts.
This technical guide delves into the core scientific principles and developmental milestones of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its discovery, synthesis, mechanism of action, and biological efficacy.
Chemical Synthesis: A Stepwise Approach
The synthesis of this compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a multi-step process. While various patented methods exist, a common industrial synthesis pathway involves the following key stages:
A generalized synthesis scheme is presented below. It is important to note that specific catalysts, solvents, and reaction conditions are often proprietary and can vary between manufacturers to optimize yield and purity.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a representative laboratory-scale synthesis of this compound, based on publicly available information.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1,2-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the benzophenone intermediate.
Step 2: Condensation Reaction
-
In a separate reaction vessel, prepare a solution of the benzophenone intermediate from Step 1 and N-acetylmorpholine in an appropriate solvent (e.g., toluene).
-
Add a strong base (e.g., sodium tert-butoxide or a Lewis base) to catalyze the condensation reaction.[1]
-
Heat the mixture to a specific temperature (e.g., 60°C) and maintain for several hours to form the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.[1]
Step 3: Dehydration
-
Increase the temperature of the reaction mixture (e.g., to 110°C) to induce dehydration of the intermediate.[1]
-
The removal of a water molecule results in the formation of the double bond, yielding the final this compound product as a mixture of (E) and (Z) isomers.
-
After cooling, the reaction mixture is typically washed with water to remove any remaining base and salts.
-
The organic layer is then concentrated, and the crude this compound can be purified by recrystallization or chromatography.
Mode of Action: Disruption of Fungal Cell Wall Synthesis
This compound is a systemic fungicide renowned for its specific and highly effective mode of action against oomycetes. It disrupts the formation of the fungal cell wall, a structure essential for maintaining cell integrity and growth. This mechanism is distinct from that of many other fungicide classes, making it a valuable tool for resistance management. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 40, which are Carboxylic Acid Amides (CAA fungicides).
The primary target of this compound is believed to be cellulose synthase, a key enzyme responsible for the polymerization of glucose into cellulose microfibrils, the main structural component of oomycete cell walls. By inhibiting this enzyme, this compound effectively halts the construction of the cell wall, leading to cell lysis and ultimately, the death of the fungus. This inhibitory action is particularly effective during stages of active growth, such as germ tube elongation and mycelial development.
Biological Efficacy: A Quantitative Perspective
This compound exhibits potent activity against a range of economically important oomycete pathogens. Its efficacy is typically quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50) or 90% (ED90), and the minimum inhibitory concentration (MIC).
| Pathogen | Host Plant(s) | Efficacy Metric | Concentration (µg/mL) | Reference |
| Phytophthora infestans (metalaxyl-resistant) | Potato | ED90 (mycelial growth) | 0.3 | Cohen et al., 1995 |
| Phytophthora infestans (metalaxyl-sensitive) | Potato | ED90 (mycelial growth) | 0.3 | Cohen et al., 1995 |
| Phytophthora infestans | Potato | MIC (mycelial growth) | 0.6 - 1.25 | Cohen et al., 1995 |
| Pseudoperonospora cubensis (metalaxyl-resistant) | Cucumber | ED90 (mycelial growth) | 12.6 | Cohen et al., 1995 |
| Pseudoperonospora cubensis (metalaxyl-sensitive) | Cucumber | ED90 (mycelial growth) | 21.8 | Cohen et al., 1995 |
| Pseudoperonospora cubensis | Cucumber | MIC (mycelial growth) | 62 - 250 | Cohen et al., 1995 |
| Plasmopara viticola | Grapevine | ED95 | 0.25 - 1.15 | Cohen et al., 1995 |
| Phytophthora nagaii | - | EC50 (mycelial growth) | 0.68215 | ResearchGate |
| Phytophthora tentaculata | - | EC50 (mycelial growth) | 0.57110 | ResearchGate |
Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method)
The following is a generalized protocol for determining the EC50 value of this compound against an oomycete pathogen using the agar dilution method.
1. Preparation of Fungal Inoculum:
-
Grow the oomycete pathogen on a suitable culture medium (e.g., V8 juice agar or rye agar) at an optimal temperature and light cycle for several days to encourage mycelial growth and sporulation.
-
Harvest sporangia by flooding the culture plates with sterile distilled water and gently scraping the surface with a sterile glass rod.
-
Adjust the concentration of the sporangial suspension to a predetermined value (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.
2. Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serially dilute the stock solution to obtain a range of working concentrations.
-
Add aliquots of the this compound working solutions to molten agar medium (cooled to approximately 45-50°C) to achieve the desired final concentrations. A control plate with solvent only should also be prepared.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
3. Inoculation and Incubation:
-
Place a small agar plug containing mycelium or a drop of the sporangial suspension onto the center of each fungicide-amended and control plate.
-
Seal the plates and incubate them under controlled conditions (temperature, light) conducive to the growth of the specific pathogen.
4. Data Collection and Analysis:
-
After a defined incubation period, measure the radial growth of the fungal colony on each plate.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the control.
-
Use probit analysis or other appropriate statistical software to determine the EC50 value from the dose-response data.
Developmental History and Commercialization
The developmental trajectory of this compound involved a transition of ownership and continued market presence. After its initial development by Shell Research and American Cyanamid, BASF became the primary manufacturer and marketer of this compound-based products. It is often formulated in combination with other fungicides, such as mancozeb, to broaden the spectrum of activity and manage resistance.
Despite its long history of effective use, the European Union decided not to renew the approval of this compound in January 2024, with a phase-out period extending into 2025. This decision was based on concerns regarding its toxicological profile. This highlights the evolving regulatory landscape and the continuous need for innovation in the development of crop protection solutions.
References
An In-Depth Technical Guide to the Synthesis of Dimethomorph and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethomorph, a widely used morpholine fungicide. The document details the primary synthetic pathways for producing this compound as a mixture of its (E) and (Z)-isomers, with a special focus on stereoselective methods to obtain the biologically active (Z)-isomer. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the replication and further development of these processes.
Introduction to this compound
This compound, with the IUPAC name (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a systemic fungicide effective against Oomycetes[1]. Its fungicidal activity is primarily attributed to the (Z)-isomer, which disrupts the formation of the fungal cell wall[1]. Commercial this compound is typically sold as a mixture of the (E) and (Z)-isomers[2]. Due to the higher activity of the (Z)-isomer, stereoselective synthesis methods are of significant interest.
General Synthesis Pathway of this compound
The most common industrial synthesis of this compound involves a two-step process: the preparation of the key intermediate 4-chloro-3',4'-dimethoxybenzophenone, followed by its condensation with N-acetylmorpholine.
Synthesis of Starting Materials
This intermediate is typically synthesized via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or an iron(III) chloride (FeCl₃) graphite catalyst[3]. Solid acid catalysts like TiO₂-SnOₓ have also been shown to be effective[4].
Experimental Protocol: Friedel-Crafts Acylation of Veratrole [3]
-
Reaction Setup: A slurry of 4-chlorobenzoyl chloride (5.25 g, 0.03 mol), veratrole (4.56 g, 0.033 mol), and FeCl₃ (8 mg, 0.16 mol%) with graphite (250 mg) in 1,1,2,2-tetrachloroethane (TCE) is prepared in a reaction vessel equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux temperature and maintained for 8 hours.
-
Work-up: After cooling, the reaction mixture is filtered. The filtrate is washed with a saturated sodium bicarbonate (NaHCO₃) solution and then concentrated under vacuum to yield an oily residue.
-
Purification: The crude product is triturated with 15% ethyl acetate in heptane to yield 4-chloro-3',4'-dimethoxybenzophenone as a solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 4-chlorobenzoyl chloride | 175.01 | 5.25 | 0.03 | 1 |
| Veratrole | 138.16 | 4.56 | 0.033 | 1.1 |
| FeCl₃ | 162.20 | 0.008 | 0.00005 | 0.0016 |
| Graphite | 12.01 | 0.250 | - | - |
| TCE | 167.85 | - | - | Solvent |
Table 1: Reactant quantities for the synthesis of 4-chloro-3',4'-dimethoxybenzophenone.
Yield Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 4-chloro-3',4'-dimethoxybenzophenone | 8.30 | 7.0 | 84.3 |
Table 2: Yield of 4-chloro-3',4'-dimethoxybenzophenone.
N-acetylmorpholine is prepared by the acetylation of morpholine. Common acetylating agents include acetic anhydride, acetyl chloride, and ethyl acetate[5][6][7]. The reaction with acetic anhydride is often carried out in an acetic acid solvent[8].
Experimental Protocol: Acetylation of Morpholine with Acetic Anhydride [8]
-
Reaction Setup: Morpholine is added dropwise to a solution of acetic anhydride in acetic acid.
-
Reaction: The reaction is exothermic and the temperature may rise to 80-100°C. After the initial exothermic reaction, the mixture is heated to reflux and maintained for 1-6 hours to ensure the reaction goes to completion.
-
Work-up and Purification: After the reaction, excess acetic acid and acetic anhydride are removed by distillation to yield the N-acetylmorpholine product. Purity of over 98% and a yield of 98% have been reported for this method.
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio |
| Morpholine | 87.12 | 1 |
| Acetic Anhydride | 102.09 | 1-3 |
| Acetic Acid | 60.05 | Solvent |
Table 3: Reactant ratios for the synthesis of N-acetylmorpholine.
Condensation to form this compound (E/Z Mixture)
This compound is synthesized by the condensation of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine in the presence of a strong base.
Experimental Protocol: Synthesis of this compound (E/Z mixture) [9]
-
Reaction Setup: A mixture of 4-chloro-3',4'-dimethoxybenzophenone (6.29 g, 25 mmol), sodium tert-amylate (5.50 g, 50 mmol), N-acetylmorpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) is prepared in a reaction vessel.
-
Reaction: The mixture is stirred under reflux for 8 hours.
-
Work-up: After cooling, the solution is washed twice with water and dried. The toluene is then removed on a rotary evaporator.
-
Purification: The resulting viscous residue is stirred at 50°C with diisopropyl ether (40 ml) to induce solidification. The crude product is then crushed, filtered, washed with diisopropyl ether, and dried.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 4-chloro-3',4'-dimethoxybenzophenone | 276.71 | 6.29 | 25 | 1 |
| Sodium tert-amylate | 110.16 | 5.50 | 50 | 2 |
| N-acetylmorpholine | 129.16 | 23.90 | 185 | 7.4 |
| Toluene | 92.14 | 50 ml | - | Solvent |
Table 4: Reactant quantities for the synthesis of this compound (E/Z mixture).
Stereoselective Synthesis of (Z)-Dimethomorph
The synthesis of the biologically active (Z)-isomer of this compound can be achieved through stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, particularly using the Still-Gennari modification.
Horner-Wadsworth-Emmons (HWE) Reaction for (Z)-Isomer Synthesis
The Still-Gennari olefination is a modification of the HWE reaction that preferentially yields (Z)-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether[10].
Proposed Experimental Protocol: Still-Gennari Synthesis of (Z)-Dimethomorph
This protocol is adapted from established Still-Gennari procedures for the synthesis of (Z)-α,β-unsaturated esters[11].
-
Preparation of the Phosphonate Reagent: First, a phosphonate reagent suitable for the Still-Gennari reaction needs to be prepared. This would involve reacting morpholine with a bis(2,2,2-trifluoroethyl)phosphonoacetyl chloride.
-
Reaction Setup: To a solution of 4-chloro-3',4'-dimethoxybenzophenone (1.0 mmol), the prepared phosphonate reagent (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry tetrahydrofuran (THF) at -78°C, a solution of potassium tert-butoxide (2.1 mmol) in dry THF is added dropwise.
-
Reaction: The reaction mixture is stirred at -78°C for 2 hours, then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the (Z)-dimethomorph isomer.
| Reactant/Reagent | Molar Ratio |
| 4-chloro-3',4'-dimethoxybenzophenone | 1.0 |
| Bis(2,2,2-trifluoroethyl) (morpholinocarbonylmethyl)phosphonate | 2.0 |
| Potassium tert-butoxide | 2.1 |
| 18-Crown-6 | 3.0 |
| Tetrahydrofuran (THF) | Solvent |
Table 5: Proposed reactant ratios for the Still-Gennari synthesis of (Z)-Dimethomorph.
Expected Outcome: This method is expected to produce a high ratio of the (Z)-isomer to the (E)-isomer. Literature on similar reactions reports Z:E ratios of up to 15.5:1[11].
Separation and Analysis of (E) and (Z) Isomers
The analysis and separation of the (E) and (Z) isomers of this compound are crucial for quality control and for studying the biological activity of the individual isomers. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: HPLC Separation of this compound Isomers [5][12]
-
Instrumentation: A liquid chromatograph-tandem mass spectrometer (LC-MS/MS) is used.
-
Column: An Atlantis T3 column (2.1 x 100 mm, 3-µm) is suitable for the separation[13].
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is used.
-
Detection: Positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for detection, monitoring the transitions m/z 388 → 301 for quantification and m/z 388 → 165 for confirmation for both isomers[5][13].
-
Retention Times: The (E)- and (Z)-isomers are separated based on their retention times. Approximate retention times are around 3.21 min for the (E)-isomer and 3.33 min for the (Z)-isomer under specific conditions[13].
| Parameter | Condition |
| Column | Atlantis T3 (2.1 x 100 mm, 3-µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Detection | ESI-MS/MS (Positive Ion Mode) |
| Quantitative Transition | m/z 388 → 301 |
| Confirmatory Transition | m/z 388 → 165 |
Table 6: HPLC-MS/MS conditions for the analysis of this compound isomers.
Conclusion
This technical guide has outlined the key synthetic pathways for the production of the fungicide this compound, with a particular emphasis on stereoselective methods to obtain the active (Z)-isomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of agrochemical synthesis and drug development. The application of modern synthetic methodologies, such as the Still-Gennari olefination, offers a promising route to efficiently produce the desired stereoisomer of this compound, potentially leading to more effective and sustainable crop protection solutions. Further research into optimizing these stereoselective routes and developing scalable purification methods will be crucial for the industrial application of these advanced synthetic strategies.
References
- 1. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Still-Gennari Olefination [ch.ic.ac.uk]
- 7. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 8. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. scite.ai [scite.ai]
- 11. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. epa.gov [epa.gov]
A Comprehensive Technical Guide to the Chemical and Physical Properties of Dimethomorph's E and Z Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph, a systemic fungicide belonging to the cinnamic acid derivatives, is a critical tool in the management of Oomycete fungal pathogens. It exists as a mixture of two geometric isomers, (E)-Dimethomorph and (Z)-Dimethomorph. This technical guide provides an in-depth analysis of the distinct chemical and physical properties of these two isomers. A comprehensive summary of their quantitative properties is presented in tabular format for straightforward comparison. Furthermore, this document outlines detailed experimental protocols for the separation and quantification of the E and Z isomers, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Visual diagrams generated using the DOT language illustrate the key concepts of E/Z isomerization and the analytical workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide science, facilitating a deeper understanding of this compound's isomeric complexities.
Introduction
This compound is a widely used agricultural fungicide that effectively controls various plant diseases, including downy mildew and late blight, in crops such as vines, potatoes, and tomatoes.[1][2] Its mode of action involves the inhibition of fungal cell wall formation.[3] A crucial aspect of this compound's chemistry is its existence as two geometric isomers around a carbon-carbon double bond: the E (entgegen) and Z (zusammen) isomers.[2] Notably, the fungicidal activity of this compound is almost exclusively attributed to the Z-isomer.[1][4][5][6] Commercial formulations of this compound typically contain a mixture of both E and Z isomers, often in a roughly 1:1 ratio.[2][3][7]
The two isomers can undergo interconversion, particularly when exposed to sunlight (UV radiation), which can impact the overall efficacy of the fungicide.[3][4][7] Understanding the distinct chemical and physical properties of each isomer is therefore paramount for optimizing formulation, ensuring stability, and accurately assessing its environmental fate and biological activity.
Chemical and Physical Properties
The chemical and physical properties of the E and Z isomers of this compound exhibit subtle but important differences. These properties influence their solubility, stability, and ultimately their biological activity.
General Properties
| Property | Value | Reference |
| Chemical Name | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine | [1][8] |
| Molecular Formula | C₂₁H₂₂ClNO₄ | [8][9] |
| Molecular Weight | 387.9 g/mol | [1][5][7][10] |
| Appearance | Colorless to grey crystalline powder | [1] |
| Melting Point | 125-149 °C | [1][8] |
Isomer-Specific Properties
A key differentiator between the E and Z isomers is their solubility in various organic solvents. The available data indicates distinct solubility profiles, which is a critical consideration for formulation development and analytical method design.
| Property | (E)-Isomer | (Z)-Isomer | Reference |
| Solubility (g/L at 20-23 °C) | [7] | ||
| Acetone | 84.1 | 16.3 | [7] |
| Dichloromethane | 296 | 315 | [7] |
| Ethyl Acetate | 39.9 | 8.4 | [7] |
| n-Hexane | 0.076 | 0.036 | [7] |
| Methanol | 31.5 | 7.5 | [7] |
| Toluene | 39.0 | 10.5 | [7] |
| Dimethylformamide | 272 | 165 | [7] |
| Partition Coefficient (log P) | 2.63 | 2.73 | [11] |
Isomerization and Stability
The interconversion of the E and Z isomers of this compound is a significant factor affecting its performance and analysis.
Photostability
Exposure to sunlight, specifically UV radiation, can induce the isomerization of the biologically active Z-isomer to the less active E-isomer.[4] This photochemical reaction can lead to a reduction in the fungicidal efficacy of this compound upon application in the field. Conversely, it has been noted that the isomers can be interconverted in sunlight, suggesting a dynamic equilibrium may be reached.[7] The isomerization process is a critical consideration for the development of stable formulations.
Caption: E/Z Isomerization of this compound induced by UV light.
Hydrolytic and Thermal Stability
This compound is reported to be hydrolytically and thermally stable under normal conditions.[7] It shows no significant degradation in buffered solutions at pH 4, 7, and 9 over extended periods, even at elevated temperatures.[3] The compound is also stable for over five years when stored in the dark.[7]
Experimental Protocols
Accurate determination of the E and Z isomer ratio in technical materials, formulated products, and environmental samples is crucial for quality control and research purposes. The primary analytical technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with Tandem Mass Spectrometry (MS/MS).
Separation and Quantification of E and Z Isomers by HPLC-MS/MS
This protocol is based on established methods for the analysis of this compound isomers in water samples.[12][13]
4.1.1. Principle
The E and Z isomers of this compound are separated based on their differential retention times on a reverse-phase HPLC column. Detection and quantification are achieved using positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) by monitoring specific precursor-to-product ion transitions.
4.1.2. Reagents and Materials
-
Reference standards of (E)-Dimethomorph and (Z)-Dimethomorph (purity >98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Ammonium acetate (optional, for mobile phase modification)
-
Syringe filters (0.22 µm)
4.1.3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 150 mm x 4.6 mm)
4.1.4. Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both E and Z isomers by serial dilution of the stock solutions with a suitable solvent (e.g., methanol or mobile phase). The concentration range should bracket the expected concentrations in the samples.
4.1.5. Sample Preparation (for water samples)
For the analysis of water samples, minimal preparation is often required.[12]
-
Collect the water sample in a clean container.
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter.
-
The sample is now ready for direct injection into the HPLC-MS/MS system.
4.1.6. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase (e.g., 5 µm, 150 x 4.6 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water (may contain additives like formic acid or ammonium acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Precursor Ion (m/z) 388.1 -> Product Ions (m/z) 301.1 (quantification) and 165.1 (confirmation)[12][14] |
| Declustering Potential | Optimized for this compound |
| Collision Energy | Optimized for the selected transitions |
4.1.7. Data Analysis
-
Identify the peaks for the E and Z isomers in the chromatogram based on their retention times, which should be established using the individual reference standards. The E-isomer typically elutes before the Z-isomer.[14]
-
Generate a calibration curve for each isomer by plotting the peak area against the concentration of the working standards.
-
Quantify the concentration of each isomer in the sample by comparing its peak area to the calibration curve.
Caption: Analytical workflow for the determination of this compound isomers.
Conclusion
The E and Z isomers of this compound possess distinct chemical and physical properties that have significant implications for its fungicidal activity, formulation, and analysis. The superior biological efficacy of the Z-isomer underscores the importance of understanding the factors that influence the isomeric ratio, particularly the role of UV light in promoting interconversion. The detailed experimental protocol provided for HPLC-MS/MS analysis offers a robust framework for the accurate separation and quantification of these isomers. This technical guide serves as a comprehensive resource for scientists and researchers, enabling a more informed approach to the study and application of this compound.
References
- 1. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]
- 2. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]
- 5. This compound Z | C21H22ClNO4 | CID 5463781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. (Z)-Dimethomorph | CymitQuimica [cymitquimica.com]
- 10. This compound E | C21H22ClNO4 | CID 5889665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. mhlw.go.jp [mhlw.go.jp]
Early Investigations into the Mechanism of Action of Dimethomorph: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Morphological and Ultrastructural Effects: The Primary Evidence
The initial clues to Dimethomorph's mode of action came from detailed microscopic observations of treated Oomycete hyphae. These studies revealed a consistent and unique set of morphological and ultrastructural aberrations, strongly suggesting that the cell wall was the primary target.
A. Key Morphological Changes
Pioneering research, notably by Kuhn et al. (1991), documented the dramatic effects of this compound on the hyphal morphology of Phytophthora species. When exposed to the fungicide, developing hyphae exhibited a characteristic "beaded" or constricted appearance. This was often accompanied by stunted growth and an increase in the formation of short, lateral branches. These gross morphological changes were indicative of a loss of control over the normal processes of cell wall deposition and expansion.
B. Ultrastructural Evidence
Transmission electron microscopy provided a more detailed view of the cellular chaos induced by this compound. Key ultrastructural changes observed in treated Phytophthora hyphae included:
-
Aberrant Cell Wall Deposition: The most striking feature was the extensive and disorganized deposition of cell wall material. This manifested as a noticeable thickening of the cell wall and the formation of multiple wall layers.
-
Formation of "Wall Pegs" and False Septa: Abnormal ingrowths of cell wall material, termed "pegs," were observed protruding into the cell lumen. In some instances, these ingrowths extended across the hypha, forming complete "false septa" that occluded the hyphal tube. These structures coincided with the constrictions seen at the morphological level.
-
Cytoplasmic Disorganization: Alongside the cell wall defects, treated cells displayed signs of stress, including the accumulation of vacuoles with fingerprint-like inclusions and other membranous debris.
Experimental Protocol: Electron Microscopy of this compound-Treated Phytophthora
The following is a generalized protocol based on the methodologies of early ultrastructural studies:
-
Fungal Culture: Phytophthora species (e.g., P. infestans, P. cactorum) were grown on a suitable agar medium, such as V-8 juice agar, overlaid with a cellophane membrane.
-
Fungicide Treatment: After a period of growth (e.g., 5 days), the cultures were exposed to this compound. This was typically achieved by adding a solution of this compound in a solvent like ethanol to the culture medium to a final concentration of around 1.0 µM. Control cultures received the solvent alone.
-
Incubation: The treated and control cultures were incubated for various time points (e.g., 2 to 72 hours) to observe the progression of the effects.
-
Fixation: Mycelial samples were carefully excised and fixed for electron microscopy. A common primary fixative was glutaraldehyde in a cacodylate buffer, followed by a post-fixation step with osmium tetroxide.
-
Dehydration and Embedding: The fixed samples were dehydrated through a graded series of ethanol and then embedded in a suitable resin (e.g., Spurr's resin).
-
Sectioning and Staining: Ultrathin sections were cut using an ultramicrotome, mounted on copper grids, and stained with uranyl acetate and lead citrate to enhance contrast.
-
Microscopy: The sections were then examined using a transmission electron microscope (TEM) to observe the ultrastructural details of the hyphae.
dot
Caption: Workflow for Electron Microscopy Studies.
II. Biochemical Investigations: Narrowing Down the Target
While morphological studies pointed to the cell wall, biochemical investigations were necessary to pinpoint the specific process being inhibited. Early research in this area focused on eliminating other potential modes of action and examining the effects on cell wall synthesis.
A. Elimination of Other Potential Mechanisms
A crucial step in elucidating this compound's mechanism was to rule out other known modes of fungicide action. Studies conducted in the late 1980s and early 1990s concluded that this compound did not significantly inhibit:
-
Respiration
-
Lipid biosynthesis
-
Protein synthesis
-
Nucleic acid synthesis
This process of elimination strongly suggested a novel mode of action.
B. The Sterol Synthesis Misconception
Some later literature has incorrectly classified this compound as a sterol biosynthesis inhibitor.[1] This is likely due to its classification as a morpholine fungicide, a group that does include sterol biosynthesis inhibitors. However, this is not the case for this compound. Oomycetes, unlike true fungi, do not synthesize ergosterol, the primary target of many antifungal agents that inhibit sterol synthesis. Instead, they are typically auxotrophic for sterols, acquiring them from their environment. Therefore, inhibition of sterol biosynthesis is not a viable mechanism of action for a fungicide specifically targeting Oomycetes.
C. Evidence for Disruption of Cell Wall Polymer Assembly
While a direct, in vitro inhibition of a specific cell wall synthesizing enzyme by this compound was not demonstrated in the pre-2000 literature, the collective evidence strongly pointed to a disruption of cell wall polymer synthesis or assembly.[2] The cell walls of Oomycetes are primarily composed of β-1,3-glucans and cellulose (a β-1,4-glucan).[3] The aberrant deposition of wall material observed in treated hyphae suggested that the synthesis of these polymers was proceeding, but their organized integration into the growing cell wall was severely compromised. This led to the prevailing hypothesis in the 1990s that this compound interferes with the assembly of cell wall polymers.[2]
dot
Caption: Hypothesized Mechanism of Action (Pre-2000).
III. Quantitative Analysis of Antifungal Activity
In addition to the qualitative morphological and biochemical studies, early research also quantified the potent activity of this compound against various life stages of susceptible Oomycetes. A key study by Cohen et al. (1995) provided valuable data on the efficacy of this compound against Phytophthora infestans and Pseudoperonospora cubensis.[2]
A. Inhibition of Mycelial Growth
This compound was shown to be a potent inhibitor of mycelial growth in vitro. The minimal inhibitory concentration (MIC) required to completely inhibit the growth of P. infestans was determined to be in the range of 0.6 to 1.25 µg/mL.[2]
B. Effects on Different Life Stages
The study by Cohen et al. (1995) also demonstrated that different developmental stages of the pathogen exhibited varying sensitivities to this compound. While the fungicide had no effect on the release of zoospores from sporangia (a stage lacking a rigid cell wall), it strongly inhibited subsequent stages that involve cell wall formation, such as cystospore germination.[2]
C. Efficacy in Disease Control
On host tissue, this compound demonstrated excellent protective and curative activity. The effective dose for 95% disease control (ED95) on vine leaf disks inoculated with Plasmopara viticola was found to be between 0.25 and 1.15 µg/mL.[2]
Table 1: In Vitro Activity of this compound against Phytophthora infestans
| Parameter | Fungal Isolate | Value (µg/mL) | Reference |
| MIC (Mycelial Growth) | Metalaxyl-resistant (MR1) | 0.6 | [2] |
| Metalaxyl-sensitive (S49) | 1.25 | [2] | |
| 90% Inhibition of Dry Weight | Both isolates | 0.3 | [2] |
| 90% Inhibition of Cystospore Germination | Not specified | 0.06 | [2] |
Table 2: Protective Efficacy of this compound against Oomycete Diseases
| Pathogen | Host | ED95 (µg/mL) | Reference |
| Plasmopara viticola | Vine leaf disks | 0.25 - 1.15 | [2] |
IV. Conclusion of Early Studies
The foundational research on this compound conducted before the year 2000 successfully identified its novel mechanism of action, distinguishing it from other Oomycete fungicides of the era. The collective evidence from morphological, ultrastructural, and biochemical studies firmly established that this compound's fungicidal activity stems from the disruption of cell wall formation. While the precise molecular target had not been definitively identified as cellulose synthase through direct biochemical assays in this early period, the groundwork was laid for this later discovery. The early studies successfully ruled out other major metabolic pathways and correctly hypothesized that this compound interfered with the complex process of cell wall biogenesis, leading to lethal morphological abnormalities in the pathogen. This understanding was crucial for the successful deployment of this compound in agriculture, particularly in strategies to manage fungicide resistance.
References
Dimethomorph: A Technical Guide to its Function as a Cinnamic Acid Derivative Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph, a cinnamic acid derivative, is a systemic fungicide with specific activity against Oomycete pathogens, a group of destructive plant pathogens that includes species responsible for late blight of potato and downy mildew in various crops.[1][2][3] Its unique mode of action, targeting the biosynthesis of the fungal cell wall, distinguishes it from many other fungicides and makes it a valuable tool in integrated pest management programs.[2][4] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, the biochemical pathways it disrupts, comprehensive quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction
This compound is a member of the morpholine group of fungicides and is classified as a cinnamic acid amide (CAA).[1][5] It is a systemic fungicide with both protectant and curative properties, meaning it can prevent fungal infections and also halt the progression of existing ones.[6][7] The commercial product is typically a mixture of the (E)- and (Z)-isomers, with the (Z)-isomer being the more biologically active form.[6][8] However, due to the rapid interconversion of the isomers in the presence of light, the mixture is effective in field applications.[6]
Mechanism of Action and Biochemical Pathway
This compound's primary mode of action is the disruption of fungal cell wall biosynthesis.[1][4] Specifically, it inhibits the activity of cellulose synthase 3 (CesA3), a key enzyme responsible for the polymerization of glucose into cellulose microfibrils, which are essential structural components of the Oomycete cell wall.[9] This inhibition is highly specific to Oomycetes, as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitin-based cell walls.[10]
The inhibition of CesA3 leads to the breakdown of the sporangia wall and ultimately causes the death of the pathogen. This disruption of cell wall formation is particularly effective during active growth phases, such as mycelial growth, sporangium formation, and oospore development.[4][8]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.
Quantitative Data on Efficacy and Resistance
The efficacy of this compound against various Oomycete pathogens has been quantified in numerous studies. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of a fungicide.
Table 1: EC50 Values of this compound Against Various Oomycete Species
| Pathogen Species | Host Plant | EC50 (µg/mL) | Reference(s) |
| Phytophthora infestans | Potato/Tomato | 0.16 - 0.3 | [11] |
| Phytophthora nagaii | - | 0.6478 - 0.7202 | [5] |
| Phytophthora tentaculata | - | 0.49248 - 0.63706 | [5] |
| Plasmopara viticola | Grapevine | 0.25 - 1.15 | [11] |
| Phytophthora capsici | Pepper | <0.1 | [12] |
| Phytophthora citrophthora | Citrus | 0.14 | [12] |
| Phytophthora parasitica | Various | 0.38 | [12] |
The repeated use of this compound can lead to the development of resistance in pathogen populations.[13] Resistance is often associated with specific mutations in the CesA3 gene.[14]
Table 2: Resistance Data for this compound
| Pathogen Species | Resistance Mechanism | Resistance Factor (RF) | Reference(s) |
| Plasmopara viticola | G1105S mutation in PvCesA3 | Intermediate to High | [14] |
| Phytophthora infestans | Reduced fitness in resistant isolates | <8 to >20 | [7][15] |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of an Oomycete pathogen.
Materials:
-
Pure culture of the target Oomycete pathogen
-
Appropriate culture medium (e.g., V8 juice agar, potato dextrose agar)
-
Technical grade this compound
-
Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the medium to cool to approximately 50-60°C.
-
Prepare a stock solution of this compound in the chosen solvent.
-
Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing Oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 20-25°C).
-
Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.
Zoospore Release and Motility Assay
This protocol assesses the effect of this compound on the production and motility of zoospores, which are crucial for the infection cycle of many Oomycetes.
Materials:
-
Actively sporulating culture of the target Oomycete
-
Sterile distilled water or a specific sporulation-inducing solution
-
Technical grade this compound
-
Microscope slides and coverslips
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a suspension of sporangia from an actively growing culture by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the sporangial concentration using a hemocytometer.
-
Prepare a series of this compound solutions in sterile distilled water at various concentrations.
-
Mix equal volumes of the sporangial suspension and the this compound solutions. A control with sterile distilled water should also be included.
-
Incubate the mixtures under conditions that induce zoospore release (e.g., a cold shock followed by a return to room temperature).
-
After the incubation period, observe a drop of each suspension under a microscope to assess zoospore release and motility.
-
Quantify the number of motile zoospores using a hemocytometer.
-
Calculate the percentage of inhibition of zoospore release and motility for each this compound concentration relative to the control.
In Vivo Fungicide Efficacy Trial (e.g., Potato Late Blight)
This protocol evaluates the protective and curative efficacy of this compound in a whole-plant system.
Materials:
-
Healthy, susceptible potato plants (e.g., cultivar 'Bintje')
-
A virulent isolate of Phytophthora infestans
-
Formulated this compound product
-
Pressurized sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Protective Assay: a. Spray potato plants with a solution of formulated this compound at the desired concentration until runoff. Control plants are sprayed with water. b. Allow the plants to dry for a specified period (e.g., 24 hours). c. Prepare a sporangial suspension of P. infestans and inoculate the treated and control plants by spraying the suspension onto the foliage. d. Place the plants in a high-humidity environment (e.g., >90% relative humidity) in the dark for 16-24 hours to promote infection. e. Move the plants to a growth chamber with controlled temperature and light conditions. f. Assess disease severity after a set period (e.g., 5-7 days) by estimating the percentage of leaf area with late blight symptoms. g. Calculate the percentage of disease control for the this compound treatment compared to the control.
-
Curative Assay: a. Inoculate healthy potato plants with a sporangial suspension of P. infestans. b. Place the plants in a high-humidity environment to allow infection to establish (e.g., for 24 hours). c. After the infection period, spray the plants with a solution of formulated this compound. Control plants are sprayed with water. d. Return the plants to a growth chamber. e. Assess disease severity as described for the protective assay. f. Calculate the percentage of disease control.
Conclusion
This compound remains a significant tool for the management of Oomycete diseases in agriculture. Its specific mode of action, targeting cellulose biosynthesis, provides an effective means of control and a valuable component in fungicide resistance management strategies. A thorough understanding of its biochemical mechanism, efficacy against target pathogens, and the potential for resistance development is crucial for its responsible and sustainable use. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important cinnamic acid derivative fungicide.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. Modeling of the Phytophthora capsici cellulose synthase 3 and its inhibitors activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sketchviz.com [sketchviz.com]
- 13. researchgate.net [researchgate.net]
- 14. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 15. This compound activity and its effect on morphology in different oomycete species of economic and veterinary interest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Dimethomorph in Oomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethomorph, a cinnamic acid amide fungicide, is a cornerstone in the management of diseases caused by Oomycetes, a group of destructive plant pathogens. Its efficacy stems from a highly specific mode of action, targeting the biosynthesis of the Oomycete cell wall. This technical guide provides a comprehensive investigation into the molecular targets of this compound, detailing its mechanism of action, the basis of resistance, and the experimental methodologies used to elucidate these interactions. Quantitative data on its biological activity is presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical fungicide.
Introduction
Oomycetes, often referred to as water molds, are a unique group of eukaryotic microorganisms that are phylogenetically distinct from true fungi. They are responsible for devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans) and downy mildews of various crops.[1][2] A key physiological difference between Oomycetes and true fungi lies in their cell wall composition; Oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose, whereas fungal cell walls are rich in chitin.[3] This distinction provides a selective target for antifungal compounds.
This compound is a systemic fungicide that exhibits both protective and curative activity against a range of Oomycete pathogens.[2] It belongs to the Carboxylic Acid Amide (CAA) group of fungicides, classified under Group 40 by the Fungicide Resistance Action Committee (FRAC).[2][4] The primary mode of action of this compound is the inhibition of cellulose biosynthesis, a critical process for the structural integrity of the Oomycete cell wall.[4] Disruption of this process leads to cell wall lysis and ultimately, pathogen death.
Molecular Target and Mechanism of Action
The primary molecular target of this compound in Oomycetes is cellulose synthase , the enzyme responsible for the polymerization of glucose into cellulose microfibrils.[4] While the precise isoform has been a subject of investigation, compelling evidence points towards Cellulose Synthase 3 (CesA3) as the specific target of CAA fungicides.[5][6][7][8]
The proposed mechanism of action involves this compound binding to the CesA3 protein, thereby inhibiting its catalytic activity. This disruption of cellulose synthesis leads to a cascade of events, including:
-
Weakening of the cell wall: The absence of newly synthesized cellulose compromises the structural integrity of the growing hyphae.
-
Cellular swelling and lysis: Osmotic pressure causes the weakened cells to swell and eventually burst.
-
Inhibition of growth and development: All stages of the Oomycete life cycle that depend on cell wall synthesis, such as mycelial growth, sporangium formation, and zoospore germination, are inhibited.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway of this compound's action on Oomycete cell wall biosynthesis.
Caption: Proposed mechanism of this compound action in Oomycetes.
Quantitative Data on this compound Efficacy
The efficacy of this compound is quantified by its EC₅₀ (Effective Concentration 50%) value, which represents the concentration of the fungicide that inhibits 50% of a biological process, typically mycelial growth. The following tables summarize the EC₅₀ values of this compound against various Oomycete species.
Table 1: EC₅₀ Values of this compound for Mycelial Growth Inhibition of Phytophthora Species
| Oomycete Species | EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora capsici | 0.41 ± 0.06 | [9] |
| Phytophthora capsici (moderately sensitive) | 0.55 ± 0.03 | [9] |
| Phytophthora citrophthora | <0.1 - 0.38 | |
| Phytophthora parasitica | <0.1 - 0.38 | |
| Phytophthora palmivora | 0.233 ± 0.116 | [5] |
| Phytophthora infestans (metalaxyl-sensitive) | ~0.3 (90% inhibition) | [10] |
| Phytophthora infestans (metalaxyl-resistant) | ~0.3 (90% inhibition) | [10] |
Table 2: EC₅₀ Values of this compound for Other Developmental Stages in Phytophthora Species
| Oomycete Species | Developmental Stage | EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora capsici | Sporangium Formation | <1.0 | |
| Phytophthora citrophthora | Sporangium Formation | <1.0 | |
| Phytophthora parasitica | Sporangium Formation | <1.0 | |
| Phytophthora infestans | Cystospore Germination | <0.06 (90% inhibition) | [10] |
Mechanisms of Resistance
Resistance to this compound in Oomycete populations is a significant concern for disease management. The primary mechanism of resistance is the alteration of the target site, specifically through point mutations in the CesA3 gene.[5][6][7][8]
The most frequently observed mutation conferring resistance is a substitution at amino acid position 1105, where glycine (G) is replaced by serine (S) or valine (V) (G1105S/V).[6] These mutations likely alter the binding affinity of this compound to the CesA3 protein, reducing its inhibitory effect. In some cases, other mutations in the CesA3 gene have also been associated with resistance.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the molecular targets of this compound.
In Vitro Mycelial Growth Inhibition Assay
This assay is fundamental for determining the EC₅₀ values of fungicides.
Protocol:
-
Media Preparation: Prepare a suitable culture medium (e.g., V8 juice agar or rye B agar) and amend it with a series of this compound concentrations. A stock solution of this compound is typically prepared in a solvent like ethanol or DMSO.
-
Inoculation: Place a mycelial plug of the Oomycete isolate at the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific Oomycete species in the dark.
-
Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate (without fungicide) reaches a predetermined size.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by fitting the data to a dose-response curve.
Generation of this compound-Resistant Mutants
Creating resistant mutants in the laboratory is crucial for studying resistance mechanisms.
Protocol using Chemical Mutagenesis (e.g., with Ethyl Methane Sulfonate - EMS):
-
Spore Suspension Preparation: Prepare a high-concentration suspension of zoospores or sporangia from a sensitive Oomycete isolate.
-
Mutagenesis: Treat the spore suspension with a specific concentration of EMS (e.g., 0.1-0.5% v/v) for a defined period (e.g., 30-60 minutes). The optimal concentration and duration need to be determined empirically for each species.
-
Washing: Stop the mutagenesis reaction by diluting the suspension with a suitable buffer and centrifuging to pellet the spores. Repeat the washing step several times to remove all traces of the mutagen.
-
Selection: Plate the mutagenized spores on a culture medium amended with a discriminatory concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).
-
Isolation and Characterization: Isolate the colonies that grow on the selective medium. These are putative resistant mutants. Further characterize their level of resistance by determining their EC₅₀ values and assess their fitness (e.g., growth rate, sporulation) compared to the wild-type.
RNA-Seq Analysis of this compound-Treated Oomycetes
Transcriptomic analysis using RNA-sequencing (RNA-seq) can reveal the global gene expression changes in response to this compound treatment, providing insights into its mode of action and the pathogen's stress response.
Experimental Workflow:
Caption: A typical workflow for RNA-seq analysis of Oomycetes treated with this compound.
Brief Protocol:
-
Culture and Treatment: Grow the Oomycete in liquid culture and expose it to a specific concentration of this compound (e.g., the EC₅₀ value) for a defined period. A control culture without the fungicide is grown in parallel.
-
RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit or protocol.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads to a reference genome of the Oomycete species.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Functional Annotation and Pathway Analysis: Analyze the functions of the differentially expressed genes to identify the biological pathways affected by this compound.
-
Cellulose Synthase Activity Assay
Directly measuring the effect of this compound on cellulose synthase activity provides definitive evidence of its mode of action.
Protocol Overview:
-
Microsomal Fraction Isolation: Grow the Oomycete in liquid culture, harvest the mycelia, and homogenize the cells to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound cellulose synthase, through differential centrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomal fraction, a buffer, and UDP-[¹⁴C]-glucose (the radiolabeled substrate for cellulose synthase).
-
Add different concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at an optimal temperature to allow for the synthesis of radiolabeled cellulose.
-
-
Product Quantification:
-
Stop the reaction and separate the synthesized radiolabeled cellulose from the unreacted substrate (e.g., by filtration or precipitation).
-
Quantify the amount of radioactivity incorporated into the cellulose using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of cellulose synthase inhibition for each this compound concentration and determine the IC₅₀ (Inhibitory Concentration 50%) value.
Conclusion
This compound remains a highly effective fungicide for the control of Oomycete diseases due to its specific targeting of cellulose synthase, an essential enzyme for the integrity of the Oomycete cell wall. The primary molecular target is believed to be the CesA3 isoform of cellulose synthase. Resistance to this compound is primarily conferred by point mutations in the CesA3 gene. A thorough understanding of the molecular interactions between this compound and its target, as well as the mechanisms of resistance, is crucial for the development of sustainable disease management strategies and the design of novel fungicides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical aspects of this compound's biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 3. diva-portal.org [diva-portal.org]
- 4. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to the novel fungicide pyrimorph in Phytophthora capsici: risk assessment and detection of point mutations in CesA3 that confer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stepwise accumulation of mutations in CesA3 in Phytophthora sojae results in increasing resistance to CAA fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Wall Polysaccharide Synthases Are Located in Detergent-Resistant Membrane Microdomains in Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Environmental fate and degradation pathways of Dimethomorph in soil and water
An In-depth Examination of Dimethomorph's Persistence and Transformation in Soil and Aquatic Environments
This compound, a systemic fungicide belonging to the cinnamic acid derivative group, is widely utilized in agriculture to combat Oomycete pathogens, such as downy mildew and late blight, in various crops. Its mode of action involves the disruption of fungal cell wall formation. As with any agrochemical, understanding its environmental fate—how it behaves and breaks down in the environment—is critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, intended for researchers, scientists, and professionals in drug development and environmental science.
This compound's Persistence and Mobility
This compound is generally considered to be moderately persistent in both soil and water systems. It consists of a mixture of E and Z isomers, with the Z-isomer possessing the primary fungicidal activity. The environmental risk assessment typically considers the sum of both isomers. The mobility of this compound in soil is characterized as low to medium, suggesting it is not highly prone to leaching into groundwater.
Degradation in Soil
The primary route of this compound degradation in soil is through microbial action. Under sterile conditions, this compound is stable, indicating that abiotic degradation processes in soil are minimal. The rate of degradation can be influenced by various factors, including soil type, organic matter content, moisture, and temperature.
Aerobic Soil Metabolism
Under aerobic conditions, this compound exhibits moderate to very high persistence. Laboratory studies have reported a wide range of degradation half-lives (DT50), as summarized in the table below. While some studies indicate the formation of no major metabolites (defined as those accounting for more than 10% of the applied radioactivity), others have identified demethylation as a key transformation step. Mineralization to carbon dioxide (CO2) has been observed, accounting for up to 30.9% of the applied radioactivity after 121 days in one study. A significant portion of the applied this compound can also become unextractable residues bound to the soil matrix.
Anaerobic Soil Metabolism
In anaerobic soil conditions, this compound is essentially stable, indicating that its degradation is significantly slower in the absence of oxygen.
Degradation in Water
In aquatic environments, the degradation of this compound is primarily governed by photolysis, as it is stable to hydrolysis across a range of environmentally relevant pH values.
Hydrolysis
Studies have shown that this compound is hydrolytically stable at pH 4, 7, and 9, with minimal degradation observed even after extended incubation periods at elevated temperatures.
Photodegradation in Water
This compound is susceptible to degradation by sunlight in water. The half-life due to photolysis can vary significantly, from a few days to several months, depending on factors such as water clarity, depth, season, and the presence of dissolved organic carbon and nitrate/nitrite, which can influence indirect photolysis pathways. The main photodegradation pathways involve reactions with hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (3CDOM*). Direct photolysis is considered a less significant pathway. Photodegradation leads to the formation of several intermediate products.
Quantitative Data on this compound Degradation
The following tables summarize the key quantitative data on the degradation half-life (DT50) of this compound in soil and water from various studies.
| Matrix | Condition | DT50 (days) | Reference |
| Soil | Aerobic (Lab) | 72.7 (Typical) | |
| Soil | Aerobic (Lab) | 47 - 90 | |
| Soil | Field | 10 - 61 | |
| Soil | Field | 11.5 - 18.5 | |
| Soil | Field (Potato) | 4.62 - 9.0 | |
| Water-Sediment | Aerobic (Lab) | Low to Moderate Persistence | |
| Water | Photolysis | 25 - 28 (Estimated) | |
| Water | Photolysis | 15.3 ± 2.2 | |
| Wetland Water (with plants) | Oxic | 56 - 103 | |
| Wetland Sediment | Anoxic | 1.2 - 1.5 |
Table 1: Summary of this compound Degradation Half-Life (DT50)
| Metabolite Name/ID | Formation Medium | Formation Pathway | Maximum Occurrence | Reference |
| meta desmethyl this compound (M550F006) | Soil | Demethylation | Not specified | |
| para desmethyl this compound (M550F007) | Soil | Demethylation | Not specified | |
| N-formylmorpholine | Water | Photodegradation | Identified Intermediate | |
| 4-chloroacetophenone | Water | Photodegradation | Identified Intermediate | |
| 4-chlorobenzoic acid | Water | Photodegradation | Identified Intermediate |
Table 2: Major Metabolites of this compound
Experimental Protocols
The methodologies for studying the environmental fate of pesticides like this compound generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Aerobic and Anaerobic Soil Degradation (OECD 307)
This protocol is designed to evaluate the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.
-
Soil Selection: Representative agricultural soils are chosen, characterized by their texture (e.g., sandy loam, silty loam), organic carbon content, pH, and microbial biomass.
-
Test Substance Application: Radiolabeled (typically 14C) this compound is applied to the soil samples at a concentration corresponding to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded, and the system is purged with an inert gas to remove oxygen.
-
Sampling and Analysis: At periodic intervals, replicate soil samples are taken and extracted using appropriate solvents of varying polarities. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to quantify the parent this compound and its degradation products.
-
Mineralization and Bound Residues: Evolved 14CO2 is trapped to measure the extent of mineralization. The amount of non-extractable (bound) radioactivity remaining in the soil is also determined.
Hydrolysis as a Function of pH (OECD 111)
This guideline assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH levels.
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: this compound is added to the buffer solutions at a single concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.
Photodegradation in Water
These studies evaluate the degradation of a substance due to light.
-
Test Solution: A solution of this compound in sterile, purified water is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Incubation: The experiment is conducted at a constant temperature.
-
Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC-MS/MS to determine the concentration of this compound and identify photoproducts.
Analytical Methods
The primary analytical technique for the quantification of this compound and its metabolites in environmental samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.
-
Extraction: this compound is typically extracted from soil using solvents like acetonitrile or methanol, sometimes with the addition of an acid. For water samples, direct injection may be possible, or a solid-phase extraction (SPE) step can be used for cleanup and concentration.
-
Chromatographic Separation: A C18 reversed-phase HPLC column is commonly used to separate this compound isomers and their metabolites.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is often employed. Specific mass-to-charge (m/z) transitions are monitored for quantification and confirmation of the analytes.
Degradation Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis in soil.
The Metabolism of Dimethomorph: A Comprehensive Technical Guide for Researchers
Introduction
Dimethomorph is a systemic fungicide widely employed in agriculture to combat diseases incited by oomycete fungi, such as downy mildew and late blight, in a variety of crops including grapes, potatoes, and tomatoes.[1][2][3] As a cinnamic acid derivative, it functions by disrupting the formation of the fungal cell wall.[1][2] Given its widespread use, a thorough understanding of its metabolic fate in both plant and animal systems is crucial for assessing potential risks to consumers and the environment. This technical guide provides an in-depth overview of the metabolism of this compound in key plant and animal models, detailing metabolic pathways, summarizing quantitative data, and outlining common experimental protocols.
Metabolism in Animal Models
Studies in animal models indicate that this compound is generally well-absorbed, rapidly metabolized, and efficiently excreted.[4] The primary metabolic reactions involve demethylation of the dimethoxyphenyl ring and oxidation or degradation of the morpholine ring.[4][5]
Rodent Model: The Rat
In rats, orally administered this compound is rapidly absorbed and excreted, primarily through the feces (up to 90%), with a smaller portion eliminated in the urine.[4][5] The rapid appearance of metabolites in urine and bile suggests quick absorption.[5] The main metabolic pathways are the demethylation of one of the methoxy groups on the dimethoxyphenyl ring and the oxidation of the morpholine ring.[5] The major biliary metabolites are glucuronides of the demethylated compounds.[4][5]
| Parameter | Low Dose (10 mg/kg) | High Dose (500 mg/kg) | Citation |
| Primary Route of Excretion | Feces (80-90%) | Feces (80-90%) | [5] |
| Urinary Excretion | 6-16% | 6-16% | [5] |
| Biological Half-life (Males) | ~3 hours | ~11 hours | [4] |
| Biological Half-life (Females) | ~6 hours | ~6 hours | [4] |
Ruminant Model: The Lactating Goat
In lactating goats, the metabolic pathway of this compound is similar to that observed in rats, involving demethylation of a phenolic methoxy group and cleavage of the morpholine ring.[6] The parent this compound is the primary residue found in liver, kidney, muscle, and fat.[6][7] However, in milk, the major identified residue is the polar metabolite Z89 (N-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl-glycine).[6]
| Tissue | Residue Component | Concentration (% of Total Radioactive Residue - TRR) | Citation |
| Liver | Unchanged this compound | 72% | [6] |
| Metabolites Z67 and Z69 | 3-4% | [6] | |
| Kidney | Unchanged this compound | 10% | [6] |
| Muscle | Unchanged this compound | 7.5% | [6] |
| Fat | Unchanged this compound | 75% | [6] |
| Milk | Metabolite Z89 | ~48% | [6] |
Avian Model: The Laying Hen
In laying hens, this compound is also metabolized, with the majority of the administered dose being excreted.[6] Unlike in goats, the major residue components identified in the tissues and eggs of hens are the metabolites Z67 ((E/Z)-4-(3-(4-Chlorophenyl)-3-(3'-methoxy-4'-hydroxyphenyl)-1-oxo-2-prophenyl)-morpholine) and Z69 ((E/Z)-4-(3-(4-Chlorophenyl)-3-(3'-hydroxy-4'-methoxyphenyl)1-oxo-2-prophenyl)-morpholine).[6][7] Unchanged this compound is found at low levels, primarily in fat and skin.[6]
| Tissue/Product | Major Residue Component(s) | Concentration (mg/kg) | Citation |
| Liver | Z67 and Z69 | 0.13 | [6] |
| Kidney | Z67 and Z69 | 0.03 | [6] |
| Muscle | Z67 and Z69 | 0.003 | [6] |
| Fat & Skin | Unchanged this compound | < 0.02 | [6] |
| Egg Yolks | Z67 and Z69 | 0.07 | [6] |
Metabolism in Plant Models
In plants, the metabolic pattern of this compound is relatively consistent across different species. The unchanged parent compound is typically the most significant residue, indicating limited metabolism.[6] Residues are primarily found on the plant surface, suggesting negligible systemic translocation when applied as a foliar spray.[6] However, uptake through the roots and translocation to leaves and stems can occur if present in a hydroponic solution.[3][6]
Metabolism studies have been conducted on several crops, including grapes, potatoes, lettuce, and tomatoes.[6]
| Plant/Matrix | Half-life (days) | Citation |
| Potato Leaves | 2.65 - 4.20 | [8] |
| Potato Tubers | 1.79 - 3.71 | [8] |
| Soil (Potato Field) | 4.62 - 9.0 | [8] |
| Lychee | 6.4 - 9.2 | [9] |
Metabolic Pathways and Experimental Workflows
The metabolic transformation of this compound and the typical workflow for its analysis are illustrated in the following diagrams.
Figure 1. Simplified metabolic pathway of this compound in animal models.
Figure 2. Generalized experimental workflow for this compound residue analysis.
Experimental Protocols
The analysis of this compound and its metabolites in various matrices requires robust extraction and analytical procedures.
Sample Preparation and Extraction
-
Homogenization : Plant or animal tissue samples are first homogenized to ensure uniformity.[10]
-
Extraction : The homogenized sample is then extracted with an organic solvent. Acetonitrile is commonly used for both plant and animal tissues.[10][11] For some vegetable matrices, dichloromethane has also been employed.[12] The extraction process is often facilitated by homogenization with the solvent.[10]
-
Phase Separation : For fatty matrices, a liquid-liquid partition step, for instance with n-hexane, may be included to remove lipids.[10]
Clean-up
Crude extracts often contain co-extractives that can interfere with instrumental analysis. Therefore, a clean-up step is typically necessary.
-
Solid-Phase Extraction (SPE) : This is a common technique for cleaning up extracts. Cartridges such as octadecylsilanized silica gel (C18) or ethylenediamine-N-propylsilanized silica gel are used to remove interfering substances.[10]
-
QuEChERS : The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is also utilized for extraction and clean-up, particularly for plant matrices like lychee.[9]
Analytical Methods
Several analytical techniques are employed for the quantification of this compound and its metabolites.
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with ultraviolet (UV) detection or, more commonly, tandem mass spectrometry (MS/MS) is a primary method for analysis.[2][6][13] LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of low residue levels.[13][14]
-
Gas Chromatography (GC) : GC coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS and MS/MS) can also be used.[6][12]
The limit of quantification (LOQ) for these methods is typically in the range of 0.005 to 0.02 mg/kg in various plant and animal matrices.[6][13]
Conclusion
The metabolism of this compound has been extensively studied in both plant and animal models. In animals, it undergoes significant metabolism, primarily through demethylation and morpholine ring modification, followed by rapid excretion. In contrast, in plants, this compound is more persistent, with the parent compound being the major residue. The well-established analytical methods allow for sensitive and accurate quantification of this compound and its key metabolites, which is essential for monitoring residues in food and conducting comprehensive risk assessments. This compound and its key metabolites, which is essential for monitoring residues in food and conducting comprehensive risk assessments.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. pomais.com [pomais.com]
- 4. This compound: Pharmacokinetics, Mammalian Toxicity and Ecotoxicology_Chemicalbook [chemicalbook.com]
- 5. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. agriculture.basf.com [agriculture.basf.com]
- 12. researchgate.net [researchgate.net]
- 13. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
An In-depth Technical Guide to the Stereochemistry and Bioactivity of Dimethomorph Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethomorph, a widely used fungicide, is a critical tool in the management of Oomycete pathogens, a class of destructive plant parasites. This technical guide delves into the core principles of this compound's efficacy, focusing on the distinct roles of its stereoisomers. It is established that this compound is a mixture of (E) and (Z) isomers, with the (Z)-isomer being the primary source of its potent fungicidal activity. The primary mechanism of action is the disruption of the pathogen's cell wall through the inhibition of cellulose synthesis. This guide provides a comprehensive overview of the stereochemistry, comparative bioactivity, and mechanism of action of this compound isomers, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.
Stereochemistry of this compound
This compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, exists as a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] Commercial formulations of this compound typically contain an approximately equal ratio of these two isomers.[1] The presence of a carbon-carbon double bond in the acryloyl moiety is responsible for this E/Z isomerism.
It is crucial to understand that the fungicidal activity of this compound is primarily attributed to the (Z)-isomer.[2][3][4] While the (E)-isomer is largely inactive, the two isomers can undergo interconversion when exposed to light, which can influence the overall efficacy of the fungicide in field conditions.[2]
Table 1: Physicochemical Properties of this compound Isomers
| Property | (E)-Isomer | (Z)-Isomer | Isomer Mixture | Reference(s) |
| CAS Number | 113210-97-2 | 113210-98-3 | 110488-70-5 | [1] |
| Molecular Formula | C₂₁H₂₂ClNO₄ | C₂₁H₂₂ClNO₄ | C₂₁H₂₂ClNO₄ | [1] |
| Molecular Weight | 387.86 g/mol | 387.86 g/mol | 387.86 g/mol | [1] |
| Melting Point | 136.8 - 139.4 °C | Not specified | 125.2 - 149.2 °C | [1] |
| Log P (octanol/water) | 2.63 | 2.73 | Not specified | [1] |
Bioactivity of this compound Isomers
The fungicidal efficacy of this compound is almost exclusively due to the (Z)-isomer.[2][3][4] This isomer exhibits high activity against a range of Oomycete pathogens, including those responsible for devastating plant diseases like late blight and downy mildew.
Table 2: Bioactivity of this compound (Isomer Mixture) against Oomycete Pathogens
| Pathogen | Disease | EC₅₀ (µg/mL) | Reference(s) |
| Phytophthora infestans | Late Blight | <0.1 - 0.38 | [4][5] |
| Plasmopara viticola | Downy Mildew | 0.25 - 1.15 (ED₉₅) | [6] |
| Phytophthora capsici | Phytophthora Blight | <0.1 - 0.38 | [4][6] |
| Phytophthora citrophthora | Brown Rot | <0.1 - 0.38 | [4] |
| Phytophthora parasitica | Black Shank | <0.1 - 0.38 | [4] |
While most publicly available data pertains to the isomer mixture, the significantly higher activity of the (Z)-isomer is a critical factor in the development of more effective and potentially more environmentally friendly fungicidal formulations.
Mechanism of Action: Inhibition of Cellulose Synthesis
The primary mode of action for this compound is the disruption of cell wall formation in Oomycetes by specifically inhibiting cellulose synthesis.[2][7][8] This mechanism is highly selective for Oomycetes, as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitin-based cell walls.
The molecular target of this compound and other carboxylic acid amide (CAA) fungicides is believed to be Cellulose Synthase 3 (CesA3) , a key enzyme in the cellulose biosynthesis pathway.[8][9][10] Inhibition of CesA3 leads to a cascade of events that ultimately result in the cessation of cell wall construction, leading to cell lysis and death of the pathogen.
Experimental Protocols
Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (E) and (Z) isomers of this compound from a mixture.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
Mobile phase: n-hexane and isopropanol (ratio to be optimized, e.g., 90:10 v/v)
-
This compound standard (isomer mixture)
-
Solvents for sample preparation (e.g., acetonitrile or methanol)
Procedure:
-
Prepare the mobile phase: Mix n-hexane and isopropanol in the desired ratio. Degas the mobile phase before use.
-
Prepare standard solutions: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Prepare sample solutions: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
HPLC analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 238 nm).
-
Inject the standard and sample solutions.
-
-
Data analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. Quantify the amount of each isomer by comparing the peak areas with the calibration curve generated from the standard solutions.
In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound isomers against a target Oomycete pathogen.
Materials:
-
Pure cultures of the target Oomycete (e.g., Phytophthora infestans)
-
Appropriate culture medium (e.g., Rye B agar)
-
This compound isomers (pure (E) and (Z) forms)
-
Solvent for dissolving isomers (e.g., dimethyl sulfoxide - DMSO)
-
Sterile petri dishes
-
Sterile cork borer
Procedure:
-
Prepare fungicide stock solutions: Dissolve a known amount of each isomer in DMSO to create high-concentration stock solutions.
-
Prepare amended media: Autoclave the culture medium and cool it to approximately 50-55 °C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare a control medium with DMSO only.
-
Pour plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh Oomycete culture and place one plug in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 18-20 °C for P. infestans).
-
Data collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.
Conclusion
This technical guide underscores the critical importance of stereochemistry in understanding the fungicidal activity of this compound. The superior bioactivity of the (Z)-isomer against Oomycete pathogens is a key determinant of its efficacy. The targeted inhibition of cellulose synthase (CesA3) provides a selective mechanism of action, making this compound a valuable tool in integrated pest management strategies. The detailed experimental protocols and visual workflows provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and optimize the use of this compound and to develop novel fungicides with improved stereoselective activity and enhanced performance. Further research focusing on the precise binding interactions between the (Z)-isomer and CesA3 will be invaluable for the rational design of next-generation Oomycete control agents.
References
- 1. fao.org [fao.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Initial screening and fungicidal spectrum of Dimethomorph
An In-depth Technical Guide to the Initial Screening and Fungicidal Spectrum of Dimethomorph
Introduction
This compound, a cinnamic acid derivative, is a systemic and locally systemic fungicide specifically targeting the Oomycete class of fungal-like pathogens.[1][2][3] It is a member of the Carboxylic Acid Amides (CAA) group of fungicides and operates through a unique mode of action, providing both protective and curative activity against some of the most destructive plant diseases.[1][4] When applied, this compound can penetrate the leaf surface and is translocated within the plant tissue, offering protection to both treated and newly developing leaves.[2][5][6] The active substance is a mixture of (E)- and (Z)-isomers, with the (Z)-isomer being the intrinsically active form.[7][8] However, due to the rapid interconversion of these isomers in the presence of light, this distinction has little practical impact on its field efficacy.[7][8]
Mechanism of Action
The primary mode of action for this compound is the disruption of fungal cell wall biosynthesis.[1][2][3][4] It specifically inhibits the enzyme cellulose synthase, which is crucial for the formation of cell walls in Oomycetes.[1][4] This targeted inhibition prevents the development of the cell wall, leading to the lysis of fungal hyphae and sporangia, ultimately causing the death of the pathogen.[1][5] This mechanism is highly specific to Oomycetes, which utilize cellulose as a primary component of their cell walls, unlike true fungi. This compound is particularly effective during the sporangium and oospore formation stages of the pathogen's life cycle.[6]
Fungicidal Spectrum
This compound exhibits a highly specific, though potent, fungicidal spectrum primarily targeting Oomycete pathogens. It is widely effective against species within the Peronosporaceae family (downy mildews) and Phytophthora spp.[7] It is notably ineffective against Pythium spp.[7] Its systemic and protective qualities make it valuable for managing diseases in a variety of high-value crops.
Target Diseases and Crops
| Target Disease | Pathogen | Example Crops |
| Late Blight | Phytophthora infestans | Potatoes, Tomatoes |
| Downy Mildew | Plasmopara viticola | Grapes |
| Downy Mildew | Pseudoperonospora cubensis | Cucumbers, Melons |
| Blight / Rot | Phytophthora spp. | Peppers, Litchis |
| Black Leg | Phytophthora spp. | Cruciferous Vegetables |
| Source:[5][6][7] |
Quantitative In Vitro Efficacy
The efficacy of this compound is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen in vitro.
| Fungal Species | EC50 (µg/mL) |
| Phytophthora citrophthora | 0.14 |
| Phytophthora parasitica | 0.38 |
| Phytophthora capsici | <0.1 |
| Phytophthora infestans | 0.16 - 0.3 |
| Source:[9] |
Experimental Protocols for Screening
The initial screening of this compound, like other fungicides, involves a tiered approach, beginning with in vitro assays to determine intrinsic activity, followed by in vivo experiments to assess performance under more realistic conditions.
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on the growth of a target Oomycete pathogen.
1. Pathogen Culture:
- Actively growing cultures of the target pathogen (e.g., Phytophthora infestans) are maintained on a suitable solid medium, such as V8 agar or rye agar.
- Cultures are incubated at an optimal temperature (e.g., 25°C) in the dark until the colony margins are actively expanding.[10]
2. Preparation of Fungicide-Amended Media:
- A stock solution of this compound (analytical grade, >98% purity) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[11]
- The stock solution is serially diluted to create a range of working concentrations.
- These dilutions are then added to the molten V8 agar (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent (DMSO) at the highest used concentration is also prepared.
- The amended agar is poured into sterile 90 mm Petri dishes.[10]
3. Inoculation and Incubation:
- Using a 6 mm cork borer, mycelial plugs are cut from the margin of an actively growing pathogen culture.[10]
- One plug is placed, mycelium-side down, in the center of each fungicide-amended and control Petri dish.[10]
- Plates are incubated at 25°C in the dark for a period of 5-8 days, or until the mycelial growth in the control plates has reached a significant portion of the plate diameter.[10]
4. Data Collection and Analysis:
- The diameter of the fungal colony is measured in two orthogonal directions for each plate.[10]
- The percentage of growth inhibition is calculated relative to the solvent control.
- The EC50 value is determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
A[label="Prepare Pathogen Culture\n(e.g., P. infestans on V8 Agar)"];
B[label="Prepare this compound\nStock & Serial Dilutions"];
C [label="Create Fungicide-Amended\nAgar Plates (Varying Conc.)"];
D [label="Inoculate Plate Centers\nwith Mycelial Plugs"];
E [label="Incubate in Dark\n(e.g., 25°C for 5-8 days)"];
F [label="Measure Colony Diameters"];
G [label="Calculate Percent Inhibition\nvs. Control"];
H [label="Determine EC50 Value\n(Regression Analysis)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
}
In Vivo Protective Activity Assay (Whole Plant)
This protocol assesses the ability of this compound to protect a host plant from infection when applied before pathogen exposure.
1. Plant Propagation:
- Host plants (e.g., tomato or potato seedlings, variety susceptible to late blight) are grown under controlled greenhouse conditions to a uniform growth stage (e.g., 4-6 true leaves).
2. Fungicide Application:
- This compound is formulated as a suspension concentrate (SC) or wettable powder (WP).
- The formulation is diluted in water to achieve a range of application rates (e.g., 50, 100, 200 g a.i./ha). A control group is sprayed with water only.
- The fungicide solutions are applied to the plant foliage as a fine spray until runoff, ensuring complete coverage.[3]
- Plants are allowed to dry completely.
3. Pathogen Inoculation:
- A sporangial suspension of P. infestans is prepared from fresh cultures and adjusted to a specific concentration (e.g., 1 x 10^5 sporangia/mL) in sterile distilled water.
- 24-48 hours after the fungicide application, the plants are inoculated by spraying the sporangial suspension onto the foliage.
4. Incubation and Disease Development:
- Inoculated plants are placed in a high-humidity chamber (>95% RH) at an optimal temperature (e.g., 18-20°C) for 24 hours to facilitate infection.
- Plants are then moved back to standard greenhouse conditions.
5. Disease Assessment:
- Approximately 7-10 days after inoculation, disease severity is assessed. This is typically done by visually estimating the percentage of leaf area covered by late blight lesions for each plant.
- The efficacy of the treatment is calculated as the percentage of disease control relative to the untreated, inoculated control group.
A[label="Grow Host Plants\n(e.g., Tomato) to\nUniform Stage"];
B[label="Apply this compound\nFoliar Spray at\nVarious Rates"];
C [label="Allow Plants to Dry\n(24-48h)"];
D [label="Prepare Pathogen\nSpore Suspension\n(e.g., P. infestans)"];
E [label="Inoculate Plants\nwith Spore Suspension"];
F [label="Incubate in High\nHumidity Chamber"];
G [label="Move to Greenhouse\nfor Disease Development"];
H [label="Assess Disease Severity\n(% Leaf Area Infected)\n7-10 Days Post-Inoculation"];
I[label="Calculate % Disease Control\nvs. Untreated Control", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
D -> E;
C -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
References
- 1. Understanding this compound: A Fungicide Revolution [hbjrain.com]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. Broad-Spectrum this compound 98tc for Phytophthora and Mildew Prevention - this compound Uses, this compound Products | Made-in-China.com [m.made-in-china.com]
- 6. pomais.com [pomais.com]
- 7. This compound | Agrochemical |Shanghai Molotus Chemical Co., Ltd [molotuschem.com]
- 8. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Dimethomorph Residues in Crops by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of dimethomorph residues in various agricultural commodities using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences.[1][2][3] The method is validated across a range of crops, demonstrating excellent linearity, accuracy, precision, and low limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance.
Introduction
This compound is a systemic morpholine fungicide widely used to control downy mildew and late blight on various crops, including grapes, potatoes, and vegetables.[4][5] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and adherence to Maximum Residue Limits (MRLs). HPLC-MS/MS offers superior selectivity and sensitivity for the detection of pesticide residues in complex food matrices.[2] This application note provides a detailed protocol for the analysis of this compound in crops, adapted from several validated methods.[5][6][7]
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method provides a simple and effective approach for extracting and cleaning up pesticide residues from food samples.[1][8]
a. Extraction:
-
Homogenize a representative sample of the crop (e.g., 10-15 g) into a paste.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standard solution, if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents. For most crops, a combination of 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA) is effective for removing interferences like organic acids and fatty acids.[3] For pigmented crops, 150 mg of Graphitized Carbon Black (GCB) may be added to remove chlorophyll and carotenoids.[3]
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
a. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
b. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
c. Multiple Reaction Monitoring (MRM) Transitions:
The detection and quantification of this compound are performed in MRM mode. The precursor ion for this compound is m/z 388.1.[9][10]
| Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
| 388.1 | 301.1 | Quantifier | 24 |
| 388.1 | 165.1 | Qualifier | 36 |
Collision energies may require optimization depending on the instrument used.[9]
Method Validation Data
The presented method has been validated in various crop matrices, with key performance parameters summarized below.
Table 1: Linearity and Limits of Detection/Quantification
| Crop Matrix | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Lychee | 0.001 - 0.5 | 1.000 | - | - | [2] |
| Potato | 0.05 - 10.0 | 0.9998 | 0.02 | 0.05 | [5] |
| Taro | - | - | - | 0.01 | [7] |
| Pepper | - | - | - | 0.01 | [6] |
| Vegetables (general) | - | - | <0.01 | <0.01 | [11] |
| Water | 0.01 - 0.25 ng/mL | ~0.9975 | 0.01 µg/kg | 0.05 µg/kg | [12] |
Table 2: Recovery and Precision (RSD)
| Crop Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Lychee | 0.01, 0.1, 1.0 | 85-105 | 2.1-7.8 | [1] |
| Potato | 0.05, 0.5, 5.0 | 76.61 - 109.11 | - | [5] |
| Taro | 0.01, 0.1 | 83 - 108 | 1 - 11 | [7] |
| Pepper | 0.01, 0.1 | 76.4 - 101.9 | ≤4 | [6] |
| Tomato, Cucumber, Onion | 0.01, 0.1 | 81 - 96 | ≤9 | [11] |
| Animal Tissues (general) | 0.01, 0.1 | 70 - 110 | <20 | [4] |
Workflow and Pathway Diagrams
Caption: Workflow for this compound Residue Analysis.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the determination of this compound residues in a variety of crop matrices. The utilization of the QuEChERS protocol for sample preparation ensures efficiency and high recovery rates. The method's performance, as demonstrated by the validation data, meets the stringent requirements for pesticide residue analysis in food safety and quality control laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dissipation behavior, residue distribution, and dietary risk assessment of fluopimomide and this compound in taro using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. nrcgrapes.in [nrcgrapes.in]
- 11. akjournals.com [akjournals.com]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Dimethomorph Against Phytophthora infestans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethomorph is a systemic fungicide belonging to the carboxylic acid amide (CAA) group, specifically targeting oomycetes like Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes.[1][2] Its unique mode of action involves the disruption of the fungal cell wall formation, making it an essential tool in disease management strategies.[2][3][4] These application notes provide detailed protocols for in vitro assays to determine the efficacy of this compound against various life stages of P. infestans.
Mode of Action
This compound specifically inhibits the formation of the oomycete cell wall.[3][4] It does not affect the synthesis of cell wall components but rather interferes with their assembly.[5] This disruption is particularly effective during stages of active cell wall synthesis, such as mycelial growth, zoospore encystment, and cyst germination.[1] Notably, stages without cell wall formation, like zoosporogenesis and zoospore motility, are not significantly affected.
Caption: this compound's mode of action against Phytophthora infestans.
Data Presentation: Efficacy of this compound
The following tables summarize the 50% effective concentration (EC50) values of this compound against different asexual life stages of Phytophthora infestans as reported in various studies.
Table 1: In Vitro EC50 Values of this compound against Wild-Type Phytophthora infestans
| Life Stage | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference(s) |
| Mycelial Growth | 0.45 | 0.13 - 0.80 | [1] |
| Sporulation | 0.22 | - | |
| Zoospore Encystment | <0.10 - <0.20 | - | [1] |
| Cyst Germination | <0.10 - <0.20 | - | [1] |
| Direct Sporangia Germination | 0.19 - 0.45 | - | [1] |
Table 2: EC50 Values for Mycelial Growth of Wild-Type and this compound-Resistant Phytophthora infestans Isolates
| Isolate Type | EC50 (µg/mL) | Resistance Factor (RF) | Reference(s) |
| Wild-Type (WT) | 0.43 | - | [5] |
| EtBr/UV-treated Mutant | 9.92 | 22.45 | [5] |
| Repeated Subculture Mutant | <3.44 | <8 | [5][6][7] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Mycelial Growth Inhibition Assay (Poison Food Technique)
This assay determines the effect of this compound on the vegetative growth of P. infestans.
Caption: Workflow for the mycelial growth inhibition assay.
Materials:
-
Phytophthora infestans culture (actively growing on Rye A or V8 agar)[8][9]
-
Rye B or V8 agar medium
-
This compound stock solution (in ethanol or DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (18-21°C)
-
Calipers or ruler
Procedure:
-
Media Preparation: Prepare Rye B or V8 agar medium.[5] After autoclaving and cooling to 50-55°C, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µg/mL).[10] An equivalent amount of the solvent should be added to the control medium.
-
Pouring Plates: Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing P. infestans culture. Place one plug, mycelium-side down, in the center of each agar plate.[9]
-
Incubation: Seal the plates with parafilm and incubate them in the dark at 18-21°C.[8][9]
-
Data Collection: After 7-11 days, or when the mycelial growth in the control plates has reached a sufficient diameter, measure the colony diameter in two perpendicular directions for each plate.[5]
-
Data Analysis: Calculate the mean colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. The EC50 value can then be calculated by probit analysis or non-linear regression.
Zoospore Germination Assay
This assay evaluates the effect of this compound on the germination of zoospores and the formation of germ tubes.
Caption: Workflow for the zoospore germination assay.
Materials:
-
P. infestans culture (10-14 days old, sporulating)[9]
-
Sterile ice-cold water
-
Hemocytometer
-
This compound stock solution
-
Depression slides or microtiter plates
-
Microscope
Procedure:
-
Inoculum Preparation: Flood a 10-14 day old sporulating culture of P. infestans with 5 mL of sterile, ice-cold water.[9] Gently scrape the surface to release sporangia.
-
Zoospore Release: Incubate the sporangial suspension at 4°C for 2-4 hours to induce the release of motile zoospores.[9]
-
Concentration Adjustment: Filter the suspension through cheesecloth to remove mycelial fragments.[9] Count the zoospores using a hemocytometer and adjust the concentration to approximately 50,000 zoospores/mL with sterile, ice-cold water.[8][9]
-
Treatment Application: Mix the zoospore suspension with various concentrations of this compound in depression slides or the wells of a microtiter plate.[11]
-
Incubation: Incubate the slides or plates in a moist chamber at 15°C for 20 hours in the dark.[11]
-
Data Collection: Using a microscope, examine at least 100 zoospores per replicate for germination (the presence of a germ tube).
-
Data Analysis: Calculate the percentage of germination for each concentration and determine the EC50 value.
Conclusion
The in vitro assays described provide robust and reproducible methods for evaluating the efficacy of this compound against Phytophthora infestans. These protocols can be adapted for screening new fungicidal compounds, monitoring for resistance development, and conducting fundamental research on the mode of action of oomycete-specific fungicides. Consistent application of these standardized methods will ensure data comparability across different studies and laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. fao.org [fao.org]
- 4. pomais.com [pomais.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato [bio-protocol.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsnet.org [apsnet.org]
QuEChERS Method for Extraction of Dimethomorph from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extraction of the fungicide dimethomorph from complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS approach is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various samples, offering high recovery and reproducibility.[1] These protocols are designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive detection of pesticide residues.[2] This guide is intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
This compound is a systemic fungicide widely used to control downy mildew and late blight on various crops, including grapes, potatoes, and vegetables.[3] Its residues in food commodities are a significant concern for consumer safety, necessitating robust and efficient analytical methods for their determination. The QuEChERS method has emerged as a preferred technique for pesticide residue analysis due to its simplicity, speed, low solvent consumption, and broad applicability to diverse and complex matrices.[1][4][5] The core principle of QuEChERS involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to induce phase separation from the aqueous matrix.[6] A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup, removing interfering matrix components such as pigments, sugars, and organic acids.[7][8]
Data Presentation: Quantitative Performance of the QuEChERS Method for this compound
The following tables summarize the quantitative data from various studies on the extraction of this compound from different complex matrices using the QuEChERS method.
Table 1: Recovery and Precision Data for this compound in Various Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Grapes | 0.01 | 91.5 - 103.5 | < 8.4 | [3] |
| 0.5 | 98.9 | Not specified | [3] | |
| Lychee (Whole) | Not Specified | 77 - 90 | 2 - 10 | [2] |
| Lychee (Pulp) | Not Specified | 89 - 92 | 5 - 6 | [2] |
| Wine | Not Specified | > 76.7 | < 15.6 | [9] |
| Brinjal | 0.008 - 0.4 | 70.3 - 113.2 | ≤ 6.8 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Grapes | Not Specified | 0.01 | [3] |
| Lychee (Whole & Pulp) | Not Specified | 0.001 | [2] |
| Brinjal | 0.00015 - 0.00066 | 0.0004 - 0.002 | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from grapes and wine, adapted from validated methods.
Protocol 1: QuEChERS Extraction of this compound from Grapes
This protocol is based on the method described for the analysis of this compound in grapes.[3]
1. Sample Homogenization:
-
Weigh a representative sample of grapes (e.g., 10 g) into a 50 mL centrifuge tube.[11]
-
Homogenize the sample using a high-speed blender or homogenizer until a uniform slurry is obtained.[11]
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube containing the homogenized sample.[11]
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[12]
-
Add the QuEChERS extraction salts. The AOAC 2007.01 method uses 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate.[11]
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer from the aqueous and solid phases.[4]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
-
For grapes, a common d-SPE composition is 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent to remove sugars and organic acids.[13] For highly pigmented grape varieties, 50 mg of graphitized carbon black (GCB) may be added to remove pigments, though it can also adsorb planar pesticides.
-
Vortex the d-SPE tube for 30 seconds to 1 minute to disperse the sorbent and facilitate cleanup.
-
Centrifuge the tube at a high speed (e.g., ≥10,000 rpm) for 2 minutes to pellet the sorbent.
4. Final Extract Preparation:
-
Carefully collect the supernatant (the cleaned extract).
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]
Protocol 2: Modified QuEChERS Extraction of this compound from Wine
This protocol is adapted for the analysis of this compound in a liquid matrix like wine.[7][8]
1. Sample Preparation:
-
Transfer 15 mL of the wine sample into a 50 mL centrifuge tube.[7]
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.[7]
-
Vortex for 1 minute.[7]
-
Add the AOAC QuEChERS extraction salts (6 g MgSO₄ and 1.5 g sodium acetate).[7]
-
Shake vigorously for 1 minute.[7]
-
Centrifuge at ≥3,750 rcf for 5 minutes.[8]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄ and a higher amount of PSA (e.g., 150 mg) to effectively remove organic acids and sugars present in wine.[8]
-
Vortex for 30 seconds.[8]
-
Centrifuge at ≥15,000 rcf for 5 minutes.[8]
4. Final Extract Preparation:
-
Transfer 0.3 mL of the purified extract into an autosampler vial.[8]
-
Add 0.3 mL of reagent water and vortex.[8]
-
Filter with a 0.2 µm syringe filter prior to LC-MS/MS analysis.[8]
Visualization of the QuEChERS Workflow
The following diagram illustrates the general workflow of the QuEChERS method for the extraction of this compound from complex matrices.
Caption: QuEChERS Experimental Workflow Diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Screening Novel Dimethomorph Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethomorph is a systemic fungicide highly effective against oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1] Its unique mode of action involves the disruption of the fungal cell wall by inhibiting cellulose biosynthesis, a process vital for the structural integrity of oomycetes.[2][3][4] Specifically, this compound targets cellulose synthase (CesA) enzymes, which are responsible for polymerizing glucose into cellulose microfibrils.[5][6][7][8] This targeted approach provides an excellent opportunity for the development of novel analogs with potentially improved efficacy, altered spectrum of activity, or enhanced resistance management properties.
These application notes provide detailed protocols for a tiered bioassay screening process to identify and characterize novel this compound analogs. The workflow encompasses initial in vitro screening for direct anti-oomycete activity, followed by in vivo assays to assess protective efficacy in a plant-based system.
Signaling Pathway of this compound Action
The primary target of this compound is the cellulose synthase enzyme complex located in the plasma membrane of oomycetes. By inhibiting this enzyme, this compound disrupts the formation of β-1,4-glucan chains, the building blocks of cellulose. This leads to a weakened cell wall, ultimately causing cell lysis and death.
Experimental Workflow
The screening process is designed as a funnel, starting with high-throughput in vitro assays to identify active compounds, followed by more complex in vivo assays to confirm efficacy and phytotoxicity.
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This primary screen assesses the direct inhibitory effect of the analogs on the vegetative growth of the target oomycete.
Materials:
-
Phytophthora infestans or other target oomycete culture
-
Sterile petri dishes (90 mm)
-
Stock solutions of this compound analogs in a suitable solvent (e.g., DMSO)
-
Positive control: this compound
-
Negative control: Solvent only
-
Sterile cork borer (5 mm)
-
Incubator (18-20°C)
-
Digital calipers
Protocol:
-
Media Preparation: Prepare V8 Juice Agar or Corn Meal Agar according to standard protocols. Autoclave and cool to 45-50°C.
-
Compound Incorporation: Add the this compound analogs, this compound standard, or solvent to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Mix thoroughly and pour into sterile petri dishes.
-
Inoculation: From the margin of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates with parafilm and incubate in the dark at 18-20°C.
-
Data Collection: Measure the colony diameter (in mm) at regular intervals (e.g., every 24 hours) until the mycelium in the negative control plates reaches the edge of the plate.[11]
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits growth by 50%) for each analog.[4]
Data Presentation:
Table 1: In Vitro Mycelial Growth Inhibition of P. infestans
| Compound | Concentration (µg/mL) | Mean Colony Diameter (mm) ± SD | Growth Inhibition (%) | EC50 (µg/mL) |
| Negative Control | 0 | 85.2 ± 2.1 | 0 | - |
| This compound | 1 | 25.6 ± 1.5 | 69.9 | 0.45 |
| Analog A | 1 | 30.1 ± 1.8 | 64.7 | 0.62 |
| Analog B | 1 | 15.8 ± 1.2 | 81.5 | 0.28 |
| Analog C | 1 | 75.3 ± 3.5 | 11.6 | >100 |
In Vitro Zoospore Germination Assay
This secondary screen evaluates the effect of the analogs on the germination of zoospores, a critical stage in the oomycete life cycle for initiating infection.[12]
Materials:
-
Phytophthora infestans culture capable of producing sporangia and zoospores
-
Sterile distilled water
-
Microscope slides or 96-well plates
-
Stock solutions of this compound analogs
-
Incubator (10-15°C for zoospore release, 18-20°C for germination)
-
Microscope
Protocol:
-
Zoospore Production: Grow the oomycete culture on a suitable medium to encourage sporangia formation. To induce zoospore release, flood the culture with cold (4°C) sterile distilled water and incubate at 4°C for 30 minutes, followed by incubation at room temperature for 1-2 hours.
-
Spore Suspension: Collect the zoospore suspension and adjust the concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.
-
Treatment: In a 96-well plate or on microscope slides, mix the zoospore suspension with the this compound analogs at various concentrations. Include positive (this compound) and negative (solvent) controls.
-
Incubation: Incubate the plates/slides at 18-20°C for 2-4 hours.
-
Data Collection: Using a microscope, observe at least 100 zoospores per replicate and count the number of germinated and non-germinated spores. A zoospore is considered germinated if the germ tube is at least half the length of the spore.
-
Analysis: Calculate the percentage of germination inhibition for each concentration relative to the negative control. Determine the EC50 value for each analog.
Data Presentation:
Table 2: In Vitro Zoospore Germination Inhibition of P. infestans
| Compound | Concentration (µg/mL) | Mean Germination (%) ± SD | Germination Inhibition (%) | EC50 (µg/mL) |
| Negative Control | 0 | 92.5 ± 3.7 | 0 | - |
| This compound | 0.1 | 35.1 ± 4.2 | 62.1 | 0.08 |
| Analog A | 0.1 | 42.6 ± 3.9 | 53.9 | 0.11 |
| Analog B | 0.1 | 21.3 ± 2.8 | 76.9 | 0.05 |
| Analog C | 0.1 | 88.9 ± 4.5 | 3.9 | >10 |
In Vivo Detached Leaf Assay
This assay assesses the protective efficacy of the most potent analogs on plant tissue.[13][14][15]
Materials:
-
Susceptible host plants (e.g., potato or tomato for P. infestans)
-
This compound analogs formulated for spraying
-
Atomizer/sprayer
-
Moist chambers (e.g., petri dishes with moist filter paper)
-
P. infestans zoospore suspension (1 x 10^5 spores/mL)
-
Growth chamber with controlled light and temperature
Protocol:
-
Plant Material: Detach healthy, young leaves from the host plants.
-
Treatment Application: Spray the detached leaves with the formulated this compound analogs until runoff. Allow the leaves to air dry. Include positive (this compound) and negative (formulation blank) controls.
-
Inoculation: Place the treated leaves, abaxial side up, in moist chambers. Pipette droplets of the zoospore suspension onto the leaf surface.
-
Incubation: Incubate the moist chambers in a growth chamber with a photoperiod (e.g., 16 hours light/8 hours dark) at 18-20°C.
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or by rating the percentage of the leaf area covered by lesions. Also, note any signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Analysis: Calculate the percent disease control for each treatment compared to the negative control.
Data Presentation:
Table 3: In Vivo Protective Efficacy on Detached Potato Leaves
| Treatment | Application Rate (µg/mL) | Mean Lesion Diameter (mm) ± SD | Disease Control (%) | Phytotoxicity |
| Negative Control | 0 | 15.3 ± 2.5 | 0 | None |
| This compound | 50 | 2.1 ± 0.8 | 86.3 | None |
| Analog A | 50 | 3.5 ± 1.1 | 77.1 | None |
| Analog B | 50 | 1.8 ± 0.6 | 88.2 | Slight chlorosis |
| Analog C | 50 | 14.8 ± 2.2 | 3.3 | None |
Logical Relationship of Screening Criteria
The selection of lead compounds is based on a hierarchical set of criteria, starting with broad activity and progressively narrowing down to specific efficacy and safety.
Conclusion
The described bioassays provide a robust framework for the systematic screening and evaluation of novel this compound analogs. By employing a tiered approach, researchers can efficiently identify compounds with high anti-oomycete activity and promising protective effects in a plant system. The detailed protocols and data presentation guidelines aim to ensure reproducibility and facilitate the comparison of analog performance, ultimately accelerating the discovery of next-generation oomycete control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Part 2: Media for Pythium Culture — Pythium — Department of Plant Pathology and Environmental Microbiology [plantpath.psu.edu]
- 3. Two Widely Accessible Media for Growth and Reproduction of Phytophthora and Pythium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 9. apsnet.org [apsnet.org]
- 10. Part 1: Media for Pythium Culture — Pythium — Department of Plant Pathology and Environmental Microbiology [plantpath.psu.edu]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 12. Oomycetes [apsnet.org]
- 13. lfl.bayern.de [lfl.bayern.de]
- 14. researchgate.net [researchgate.net]
- 15. A Detached Leaf Assay for Rapidly Screening Plant Pathogen-Biological Control Agents | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Soil Drench Application of Dimethomorph in Greenhouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of soil drench application techniques for the fungicide Dimethomorph in a greenhouse research setting. The information is compiled from various studies and is intended to guide the design and execution of efficacy and phytotoxicity trials.
This compound is a systemic fungicide belonging to the cinnamic acid amide group, known for its specific activity against oomycete pathogens such as Phytophthora and Pythium species.[1][2] Its mode of action is the disruption of the fungal cell wall by inhibiting cellulose synthesis.[2][3] This unique mechanism makes it a valuable tool in disease management, particularly for controlling root and crown rot diseases.[4]
Data Presentation: Efficacy and Phytotoxicity of this compound Soil Drench
The following tables summarize quantitative data from greenhouse studies on the soil drench application of this compound.
Table 1: Efficacy of this compound Soil Drench Against Oomycete Pathogens
| Target Pathogen | Host Plant | This compound Concentration (a.i.) | Efficacy Results | Reference |
| Phytophthora nicotianae var. nicotianae | Tomato (Lycopersicon esculentum) | >0.05 g/L | Significant reduction in root rot | |
| Phytophthora cinnamomi | Rhododendron, Leucadendron | 0.6 mg/mL | Inhibition of lesion extension | |
| Phytophthora cinnamomi | Eucalyptus | 1.2 mg/mL | Inhibition of lesion extension | |
| Pythium spp. | Dwarf Snapdragon (Antirrhinum majus) | Not Specified | Plant height of 5.1-5.2 inches (vs. 2.9 inches in untreated inoculated control) | [5] |
| Pythium spp. | Dwarf Snapdragon (Antirrhinum majus) | Not Specified | Plant health rating significantly better than untreated control | [5] |
Table 2: Phytotoxicity of this compound Soil Drench Applications
| Host Plant | this compound Concentration (a.i.) | Phytotoxicity Symptoms | Reference | |---|---|---|---|---| | Tomato (Lycopersicon esculentum) | 2.5 g/L | Highly phytotoxic | | | Tomato (Lycopersicon esculentum) | 10 g/L | Seedling death | | | Eucalyptus sieberi | 1.2 mg/mL | Slight phytotoxicity | | | Poinsettia (Euphorbia pulcherrima) | Not Specified | No phytotoxicity observed in one study |[6] | | Dwarf Snapdragon (Antirrhinum majus) | Not Specified | No phytotoxicity observed in one study |[5] |
Experimental Protocols
The following are detailed protocols for conducting greenhouse studies to evaluate the efficacy and phytotoxicity of this compound applied as a soil drench.
Protocol 1: Efficacy of this compound Soil Drench Against Pythium Root Rot
1. Materials and Equipment:
- This compound formulation (e.g., 50% WP)
- Susceptible host plant seedlings (e.g., poinsettia, snapdragon)
- Sterile potting medium
- Pots (e.g., 6-inch)
- Pythium spp. inoculum (e.g., mycelial slurry or infested grain)
- Greenhouse with controlled temperature and irrigation
- Calibrated drenching equipment
- Personal Protective Equipment (PPE)
2. Experimental Design:
- Use a completely randomized design with a minimum of four replicates per treatment.
- Treatments should include:
- Untreated, non-inoculated control
- Untreated, inoculated control
- A range of this compound concentrations (e.g., based on Table 1 and manufacturer recommendations)
- A positive control with a standard fungicide for Pythium control.[5]
3. Procedure:
- Plant Preparation: Transplant healthy, uniform seedlings into pots filled with the sterile potting medium. Allow plants to acclimate for one week.
- Inoculum Preparation: Prepare Pythium inoculum. For a mycelial slurry, blend cultures grown on a suitable medium (e.g., V8 juice agar) with sterile distilled water.
- Inoculation: Apply a standardized volume of the inoculum to the soil surface of each pot in the inoculated treatments.
- This compound Solution Preparation: Prepare stock solutions of this compound and dilute to the final desired concentrations. Always follow the manufacturer's instructions for handling and mixing.
- Drench Application: Apply the this compound solutions as a soil drench to the designated treatment groups. Ensure even distribution of the solution to the root zone. A common practice is to apply a specific volume per pot (e.g., 100 mL for a 6-inch pot).[7]
- Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development (e.g., high soil moisture).[5]
- Data Collection:
- Assess disease severity at regular intervals (e.g., weekly) using a rating scale (e.g., 1 = healthy, 10 = dead).[5]
- Measure plant height and/or shoot and root dry weight at the end of the experiment.
- Re-isolate the pathogen from root tissue to confirm infection.
Protocol 2: Phytotoxicity Assessment of this compound Soil Drench
1. Materials and Equipment:
- This compound formulation
- A selection of ornamental and/or vegetable plant species
- Sterile potting medium
- Pots
- Greenhouse with controlled environmental conditions
- Calibrated drenching equipment
- PPE
2. Experimental Design:
- Use a randomized complete block design with at least 10 plants per treatment.[8]
- Treatments should include:
- An untreated control (water only).[8]
- The recommended label rate of this compound.
- A 2x and 4x multiple of the recommended label rate to establish a margin of safety.[1]
3. Procedure:
- Plant Preparation: Use healthy, well-established plants for the assay.[8]
- Drench Application: Apply the different concentrations of this compound as a soil drench, ensuring thorough and uniform wetting of the potting medium.
- Observation Period: Observe the plants for a period of at least two to four weeks.
- Data Collection:
- Visually assess phytotoxicity symptoms at regular intervals. Symptoms may include:
- Leaf speckling, yellowing (chlorosis), or browning (necrosis)
- Leaf distortion (cupping, twisting)
- Stunting
- Reduced growth
- Plant death.[9]
- A rating scale (e.g., 0 = no injury, 10 = plant death) can be used to quantify the damage.
- Measure plant height, shoot fresh/dry weight, and root fresh/dry weight at the end of the experiment.
Visualizations
Signaling Pathway and Mode of Action
Caption: Mode of action of this compound in oomycete pathogens.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound soil drench.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. pomais.com [pomais.com]
- 3. fao.org [fao.org]
- 4. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 5. Greenhouse disease update for Pythium root rot - MSU Extension [canr.msu.edu]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. plantpathology.ces.ncsu.edu [plantpathology.ces.ncsu.edu]
- 8. greenhousegrower.com [greenhousegrower.com]
- 9. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
Foliar spray application protocols for Dimethomorph in viticulture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the foliar application of Dimethomorph for the control of downy mildew (Plasmopara viticola) in viticulture. The included protocols are intended to serve as a guide for experimental design and application, and should be adapted to specific research needs and local conditions.
Active Ingredient Profile: this compound
This compound is a systemic, morpholine fungicide specifically targeting oomycete pathogens.[1][2] It is a cinnamic acid derivative that functions by disrupting the formation of the fungal cell wall.[2] It is absorbed by the leaves and translocated within the plant, providing both preventative and curative action against diseases like downy mildew.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application and efficacy of this compound in viticulture.
Table 1: Efficacy of this compound Against Plasmopara viticola Sporulation on Grape Leaf Disks
| This compound Concentration (mg/L) | Days After Application When Inoculated | Inhibition of Sporangia Formation (%) | Reference |
| 50 | 2 | 100 | Wicks and Hall, 1990[3] |
| 100 | 2 | 100 | Wicks and Hall, 1990[3] |
| 200 | 2 | 100 | Wicks and Hall, 1990[3] |
| 50 | 8 | 100 | Wicks and Hall, 1990[3] |
| 100 | 8 | 100 | Wicks and Hall, 1990[3] |
| 200 | 8 | 100 | Wicks and Hall, 1990[3] |
| 50 | 15 | 100 | Wicks and Hall, 1990[3] |
| 100 | 15 | 100 | Wicks and Hall, 1990[3] |
| 200 | 15 | 100 | Wicks and Hall, 1990[3] |
| 25 | 9 (curative) | 100 (on 17% of leaves) | Wicks and Hall, 1990[3] |
Table 2: Recommended Application Rates and Intervals for this compound Formulations
| Formulation | Target Disease | Recommended Dosage | Application Interval | Reference(s) |
| 40% Suspension Concentrate (SC) | Downy Mildew | 1600-2400x dilution | 7-10 days | POMAIS Agriculture[1] |
| 50% Wettable Powder (WP) | Downy Mildew | 1000 g/ha | 7-14 days | Generic Product Info |
Experimental Protocols
Protocol for Evaluating the Efficacy of Foliar-Applied this compound in a Field Trial
This protocol is based on the European and Mediterranean Plant Protection Organization (EPPO) guidelines for fungicide efficacy trials against grapevine downy mildew.[3]
3.1.1 Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD).
-
Replicates: Minimum of 4 replicates per treatment.
-
Plot Size: Each plot should consist of a minimum of 6 vines.
-
Treatments:
-
Untreated Control
-
This compound (at desired concentrations, e.g., 50, 100, 200 mg/L)
-
Reference Fungicide (a standard, registered fungicide for downy mildew control)
-
-
Guard Rows: Untreated guard rows should surround the experimental block to minimize spray drift between plots.
3.1.2 Application of this compound:
-
Equipment: Calibrated backpack sprayer or research plot sprayer with cone nozzles to ensure thorough coverage.
-
Spray Volume: Apply to the point of runoff, ensuring complete coverage of all foliage. This volume will change as the canopy develops throughout the season.
-
Timing:
-
Preventative: Apply before the onset of disease, typically when shoots are 3-5 inches long. Repeat at 10-14 day intervals, or as dictated by disease pressure and weather conditions.
-
Curative: Apply after an infection period has occurred but before symptoms are visible.
-
-
Adjuvants: The use of adjuvants should be considered to improve spray deposition and uptake, but should be tested for phytotoxicity.
3.1.3 Data Collection and Analysis:
-
Disease Assessment:
-
Incidence: Percentage of leaves or bunches showing any symptoms of downy mildew.
-
Severity: Percentage of the leaf or bunch area affected by downy mildew. This can be assessed using standardized rating scales.
-
Assessments should be conducted on a random sample of 100 leaves and 50-100 bunches per plot.
-
-
Assessment Timing:
-
First assessment when symptoms first appear in the untreated control plots.
-
Subsequent assessments at regular intervals (e.g., every 14-21 days) until the end of the trial.
-
-
Phytotoxicity: Visually assess vines for any signs of phytotoxicity (e.g., leaf burn, stunting) after each application.
-
Statistical Analysis: Data should be analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD.
Protocol for Residue Analysis of this compound in Grapes using QuEChERS and LC-MS/MS
This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
3.2.1 Sample Preparation and Homogenization:
-
Collect a representative sample of grape bunches from each plot.
-
De-stem the grapes and homogenize the berries to a uniform puree using a high-speed blender.
-
Weigh 15 g of the homogenized grape sample into a 50 mL centrifuge tube.
3.2.2 Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube containing the sample.
-
Add appropriate internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for another 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.
3.2.3 Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Shake for 30 seconds.
-
Centrifuge at >1500 rcf for 1 minute.
3.2.4 Sample Analysis:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an appropriate column and operated in Multiple Reaction Monitoring (MRM) mode for the detection and quantification of this compound.
Visualizations
Signaling Pathway: Inhibition of Cellulose Synthesis in Plasmopara viticola by this compound
References
Troubleshooting & Optimization
Overcoming matrix effects in Dimethomorph analysis by LC-MS/MS
Welcome to the technical support center for the analysis of Dimethomorph by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the LC-MS/MS analysis of this compound, this can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1][2][4] These effects are a significant challenge, especially in complex matrices like food and environmental samples.[1][5]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Several sample preparation techniques can be employed to reduce matrix effects. The most common include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural products.[6][7][8] It involves an extraction and cleanup step that removes a significant portion of matrix interferences.[4][8]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[9][10][11] It can selectively isolate this compound from matrix components, leading to a cleaner extract and reduced matrix effects.[10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from interfering substances based on their differential solubility in immiscible liquids.[13]
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[4][9] This reduces the concentration of matrix components, but also the analyte, so it is only feasible when the analytical method has sufficient sensitivity.[4][14]
Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?
A3: When sample preparation alone is insufficient, calibration strategies can be used to compensate for matrix effects:
-
Matrix-Matched Calibration: This is a widely used and effective technique.[1][15][16] Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[10]
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with this compound is considered the gold standard for correcting matrix effects.[17] The internal standard experiences similar ionization suppression or enhancement as the analyte, allowing for accurate ratiometric quantification.
Q4: What are the typical LC-MS/MS parameters for this compound analysis?
A4: While specific parameters should be optimized for your instrument and application, here are some general guidelines:
-
Liquid Chromatography: Reversed-phase chromatography is commonly used, often with a C18 column.[18] The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.[4][16][18]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.[19] Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions. For this compound, a common transition is m/z 388 -> 301.[19]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound analysis.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[20] |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase. A stronger injection solvent can cause peak distortion.[6][20] |
| Column Overload | Reduce the injection volume or dilute the sample.[20] |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[20] |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[21] |
Issue 2: Inconsistent or Low Analyte Recovery
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, volume, and extraction time. Ensure thorough mixing during the extraction process. For QuEChERS, ensure the correct salt and sorbent combination is used for your matrix.[22][23] |
| Analyte Loss During Cleanup | Evaluate the SPE sorbent and elution solvent to ensure this compound is not being lost during the cleanup step. Check for breakthrough during sample loading.[12] |
| Analyte Degradation | Investigate the stability of this compound in your sample matrix and processing conditions. Use of acidic or basic conditions might affect stability. |
| Matrix Suppression | This is a major cause of low apparent recovery. Implement strategies to mitigate matrix effects as detailed in the FAQs and Experimental Protocols sections. |
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. A dirty source is a common cause of increased background noise and reduced sensitivity.[24] |
| Leaks in the LC System | Check for any leaks in the pump, injector, tubing, and fittings. Leaks can introduce air and cause pressure fluctuations and baseline noise. |
| Improper Mobile Phase Additives | Use appropriate mobile phase additives at the recommended concentrations. High concentrations of some additives can increase background noise.[24] |
Issue 4: Retention Time Shifts
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase can sometimes improve reproducibility. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature.[24] |
| Column Aging | Over time, column performance can degrade, leading to retention time shifts. Replace the column if it has been used extensively. |
| Air Bubbles in the Pump | Degas the mobile phases and prime the pump to remove any air bubbles. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS
This protocol is a general guideline for the extraction and cleanup of this compound from a fruit or vegetable matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The choice of sorbents may need to be optimized for your specific matrix.[8][23]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.[4]
-
Filter the extract through a 0.22 µm filter before LC-MS/MS analysis.
-
Protocol 2: Matrix-Matched Calibration Curve Preparation
-
Prepare Blank Matrix Extract: Follow the sample preparation protocol (e.g., QuEChERS) using a sample of the matrix that is known to be free of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare Working Standards: Create a series of working standard solutions by serially diluting the stock solution.
-
Prepare Matrix-Matched Standards:
-
For each calibration level, add a small volume of the corresponding working standard solution to a specific volume of the blank matrix extract.[6][25]
-
The final concentration of the standards should cover the expected concentration range of this compound in the samples.
-
Ensure the final solvent composition of the matrix-matched standards is compatible with the initial LC mobile phase.
-
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis, highlighting the impact of different strategies to overcome matrix effects.
Table 1: Comparison of Matrix Effects and Recoveries with Different Calibration Methods
| Matrix | Calibration Method | Matrix Effect (%) | Average Recovery (%) | RSD (%) |
| Lychee | Matrix-Matched | Not explicitly stated, but method validated with this approach | 77 - 92 | 2 - 10 |
| Cabbage | Matrix-Matched | Not explicitly stated, but method validated with this approach | 70 - 120 | < 17 |
| Soil | Matrix-Matched | Not explicitly stated, but method validated with this approach | 82 - 102 | < 4 |
| Water | Solvent-Based | < 20 (no significant effect observed) | Not specified | Not specified |
Data synthesized from multiple sources.[7][18][19]
Table 2: Typical LC-MS/MS Parameters for this compound
| Parameter | Condition |
| LC Column | C18 (e.g., Waters ACQUITY UPLC C18)[18] |
| Mobile Phase A | Water with 5 mM ammonium acetate[18] or 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol[18] |
| Gradient | Linear gradient optimized for separation |
| Ionization Mode | ESI Positive |
| MRM Transitions (m/z) | Quantifier: 388 -> 301, Qualifier: 388 -> 165[19] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. it.restek.com [it.restek.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com.au [chromtech.com.au]
- 5. mdpi.com [mdpi.com]
- 6. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
- 10. longdom.org [longdom.org]
- 11. analecta.hu [analecta.hu]
- 12. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. agilent.com [agilent.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. zefsci.com [zefsci.com]
- 25. lcms.cz [lcms.cz]
Technical Support Center: Optimizing the Separation of Dimethomorph E/Z Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Dimethomorph E/Z isomers.
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound E/Z isomers in a question-and-answer format.
Question: Why am I seeing poor resolution between the E and Z isomer peaks?
Answer:
Poor resolution between this compound E/Z isomers can stem from several factors related to your chromatographic method. Here are the primary causes and potential solutions:
-
Inappropriate Stationary Phase: The choice of stationary phase is critical for isomer separation. While standard C18 columns can provide separation, the shape selectivity of the column plays a significant role.[1]
-
Solution: Consider using a column with enhanced shape selectivity. Phenyl-hexyl or biphenyl phases can offer different selectivity through pi-pi interactions. For challenging separations, specialized isomer columns or chiral stationary phases (even for geometric isomers) might provide the necessary resolution.[2][3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity and retention.
-
Solution:
-
Adjust Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Although this compound is not strongly ionizable, pH can influence interactions with the stationary phase. A high pH (e.g., 9.5) with a high organic modifier content has been shown to be effective for challenging E/Z isomer separations.[4]
-
Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and influence selectivity.[5]
-
-
-
Inadequate Temperature Control: Column temperature affects mobile phase viscosity and mass transfer, which can impact resolution.
-
Solution: Optimize the column temperature. Lower temperatures often increase shape selectivity on alkyl phases, which can improve the resolution of geometric isomers.[1]
-
Question: My peak shapes are poor (tailing or fronting). What can I do?
Answer:
Poor peak shape for this compound isomers is often due to secondary interactions with the stationary phase or issues with the sample and mobile phase.
-
Peak Tailing: This is often observed for basic compounds interacting with acidic silanol groups on the silica surface of the stationary phase.[6][7]
-
Solution:
-
Use an End-capped Column: Employ a high-quality, end-capped column to minimize exposed silanol groups.
-
Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase to block active silanol sites.
-
Lower Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller sample volume or a more dilute sample.[6]
-
-
-
Peak Fronting: This is less common but can be caused by column overload or a collapsed stationary phase bed.
-
Solution:
-
Reduce Sample Concentration: As with tailing, reduce the amount of sample injected.
-
Column Check: If the problem persists, it might indicate a void at the column inlet. Consider replacing the column.
-
-
Question: I am concerned about the on-column isomerization of this compound. How can I prevent this?
Answer:
This compound, particularly the biologically active Z-isomer, is known to be sensitive to photoisomerization, converting to the E-isomer upon exposure to light.[8] While on-column isomerization is less documented, it is a possibility.
-
Protect from Light: This is the most critical factor.
-
Solution: Prepare samples in amber vials and protect the entire flow path of your chromatography system from light, especially if you are using a UV detector with a transparent flow cell window. Use amber or light-blocking tubing where possible.
-
-
Control Temperature: High temperatures can potentially provide the energy for isomerization.
-
Solution: Avoid excessively high column temperatures unless necessary for resolution.
-
-
Mobile Phase pH: Extreme pH values could potentially catalyze isomerization.
-
Solution: Maintain a mobile phase pH within a neutral or slightly acidic range if possible, unless a high pH is required for separation.
-
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is best for separating this compound E/Z isomers?
A1: While a standard C18 column can be effective, columns with enhanced shape selectivity are often better suited for resolving geometric isomers.[1] Consider columns such as:
-
Phenyl-Hexyl or Biphenyl Phases: These offer alternative selectivity through pi-pi interactions.
-
Cholesterol-based columns: These are specifically designed for shape-based selectivity and can be effective for geometric isomers.[2]
-
Chiral Columns: In some cases, chiral stationary phases can resolve geometric isomers.
Q2: What are typical mobile phases used for the separation of this compound isomers?
A2: Common mobile phases are mixtures of an aqueous component and an organic modifier. For example:
-
Reversed-Phase: Acetonitrile/water or methanol/water mixtures are frequently used.[9] Additives like formic acid or ammonium acetate are often included to improve peak shape and ionization for MS detection.[5]
-
Supercritical Fluid Chromatography (SFC): Carbon dioxide with a modifier like methanol is a common mobile phase for SFC, which is an excellent technique for isomer separations.[10][11]
Q3: In what order do the E and Z isomers of this compound typically elute?
A3: The elution order can depend on the specific chromatographic conditions. However, in reversed-phase HPLC, it is common for the E-isomer to elute before the Z-isomer.
Q4: Does the MS/MS response differ for the E and Z isomers of this compound?
A4: For this compound, it has been reported that the mass spectrometric response is the same for both the E and Z isomers.[12] This simplifies quantification as the peak areas can be directly compared without the need for isomer-specific response factors. However, for other pesticides, the MS response can differ between isomers.[12]
Q5: How can I prevent the isomerization of this compound in my samples before injection?
A5: The primary cause of this compound isomerization is exposure to light, which converts the active Z-isomer to the E-isomer.[8] To prevent this:
-
Store standard solutions and samples in amber glass vials.
-
Minimize exposure of samples to ambient and direct light during preparation and handling.
-
If possible, work under yellow light.
Data Presentation
The following tables summarize typical quantitative data for the separation of this compound E/Z isomers under different chromatographic conditions.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | Octadecylsilanized silica gel (C18), 150 x 2.1 mm, 3.5 µm | Beckman C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 5 mmol/L Ammonium acetate in waterB: 5 mmol/L Ammonium acetate in Methanol(Gradient) | 80:20 (v/v) Acetonitrile:Water (Isocratic) |
| Flow Rate | 0.2 mL/min | 1.2 mL/min |
| Temperature | 40 °C | Ambient |
| Detection | ESI-MS/MS | UV (230 nm) |
| Retention Time (E-isomer) | ~15-17 min | Not specified |
| Retention Time (Z-isomer) | ~15-17 min | This compound (isomer not specified): 6.21 min[9] |
| Resolution (Rs) | Baseline separation reported | Good resolution reported[9] |
| Peak Asymmetry | Not specified | Tailing factor < 2.0 reported for this compound[9] |
Table 2: Supercritical Fluid Chromatography (SFC) Method Parameters
| Parameter | Example Method |
| Column | Chiralpak AD-H or OJ-H (4.6 x 250 mm)[10] |
| Mobile Phase | CO2 with a Methanol gradient (e.g., 5% to 25%)[10] |
| Flow Rate | 4 mL/min[10] |
| Back Pressure | 100 bar[10] |
| Temperature | 40 °C[10] |
| Detection | PDA (UV)[10] |
| Retention Time | Separation of all isomers in < 5 min reported for a similar compound[10] |
| Resolution (Rs) | Baseline resolution reported for a similar compound[10] |
| Peak Asymmetry | Not specified |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for this compound E/Z Isomer Separation
This protocol is based on a method for the analysis of this compound in animal and fishery products.
-
Chromatographic System:
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilanized silica gel (C18), 150 mm length x 2.1 mm internal diameter, 3.5 µm particle size.
-
Mobile Phase A: 5 mmol/L ammonium acetate in water.
-
Mobile Phase B: 5 mmol/L ammonium acetate in methanol.
-
Gradient Program:
-
0-1 min: 15% B to 40% B
-
1-3.5 min: Hold at 40% B
-
3.5-6 min: 40% B to 50% B
-
6-8 min: 50% B to 55% B
-
8-17.5 min: 55% B to 95% B
-
17.5-30 min: Hold at 95% B
-
30-30.1 min: 95% B to 15% B
-
30.1-35 min: Hold at 15% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 3 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 388.
-
Product Ions: m/z 301 (for quantification) and m/z 165 (for confirmation).
-
-
Sample Preparation:
-
Prepare stock solutions of E- and Z-Dimethomorph standards in methanol.[13]
-
Prepare working standards by diluting the stock solutions in the initial mobile phase composition.
-
Protect all solutions from light.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Rapid Isomer Separation
This protocol provides a general framework for developing an SFC method, based on successful separations of similar isomeric compounds.[10]
-
Chromatographic System:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and back pressure regulator.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm).
-
Mobile Phase: Supercritical CO2 with methanol as a modifier.
-
Gradient Program: Start with a low percentage of methanol (e.g., 2-5%) and ramp up to a higher percentage (e.g., 25%) over a short time (e.g., 5-6 minutes).
-
Flow Rate: 4 mL/min.
-
Back Pressure: 100 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Photodiode Array (PDA) detector, monitoring at a suitable wavelength for this compound (e.g., 230 nm).
-
-
Sample Preparation:
-
Dissolve samples in methanol or another suitable organic solvent.
-
Protect all solutions from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound E/Z isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. chromacademy.com [chromacademy.com]
- 8. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Technical Support Center: Stabilizing Dimethomorph in Aqueous Solutions for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Dimethomorph in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a systemic fungicide belonging to the cinnamic acid amide group, specifically targeting Oomycetes, a class of destructive plant pathogens.[1][2] Its primary mode of action is the disruption of the fungal cell wall by inhibiting cellulose synthesis.[1][2] This action is specific to Oomycetes as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitinous cell walls.
Q2: What are the solubility characteristics of this compound?
This compound has low aqueous solubility, which is pH-dependent. It is more soluble in acidic conditions. It is soluble in several organic solvents. For detailed solubility data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
Due to its low water solubility, a stock solution of this compound should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or methanol are commonly used.[3] For analytical standards, acetonitrile is also utilized.[4]
Q4: What is the recommended storage condition for this compound and its solutions?
Solid this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[5] Stock solutions prepared in organic solvents like methanol have been shown to be stable for at least 3 months when stored under refrigeration.[6]
Troubleshooting Guide
Issue 1: My this compound solution is precipitating when added to my aqueous experimental medium.
-
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. The addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (e.g., DMSO) in your experimental medium to be as low as possible, ideally below 1% (v/v).[7][8] You should always perform a solvent tolerance test for your specific organism, as some may be sensitive to concentrations as low as 0.1%.[7]
-
Use a surfactant: The addition of a non-ionic surfactant, such as Tween 20 (Polysorbate 20), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[9][10] A final concentration of 0.01% to 0.1% (v/v) Tween 20 in the final medium can be tested.
-
Serial dilutions: Prepare intermediate dilutions of your this compound stock solution in the same organic solvent before the final dilution into the aqueous medium. This gradual dilution can sometimes prevent immediate precipitation.
-
pH adjustment: Since this compound's solubility is higher in acidic conditions, ensure the pH of your final medium is within a range that supports its solubility, if compatible with your experimental system.
-
Issue 2: I am observing inconsistent results in my bioassays.
-
Cause: Inconsistent results can arise from incomplete dissolution of this compound in the stock solution or instability of the working solutions.
-
Solution:
-
Ensure complete dissolution of the stock solution: After dissolving this compound powder in the organic solvent, ensure it is fully dissolved by vortexing or brief sonication.[7]
-
Prepare fresh working solutions: Prepare your final working solutions fresh for each experiment from a refrigerated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Homogenize the final solution: After adding the this compound stock to the aqueous medium, ensure the solution is well-mixed by gentle vortexing or inversion before dispensing into your assay plates.
-
Issue 3: I am unsure of the final concentration of active this compound due to its E/Z isomers.
-
Cause: this compound is a mixture of (E)- and (Z)-isomers. While the (Z)-isomer is the more active form, the two isomers can interconvert, especially in the presence of light.[11]
-
Solution:
-
For most in vitro experimental purposes, the total concentration of this compound (sum of both isomers) is used for calculations. Commercial this compound is typically a mixture of both isomers.[2]
-
Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil to minimize isomer interconversion.[7]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L at 20°C) | Reference |
| Water (pH 4) | 0.0811 | [11] |
| Water (pH 7) | 0.0492 | [11] |
| Water (pH 9) | 0.0418 | [11] |
| Acetone | ~50 | [2] |
| Dichloromethane | ~500 | [2] |
| Methanol | ~20 | [2] |
| Ethyl Acetate | ~48.3 | [2] |
| Toluene | ~49.5 | [2] |
| n-Hexane | 0.11 | [2] |
Table 2: Stability of this compound
| Condition | Stability | Reference |
| Hydrolysis | Stable at pH 4, 7, and 9 | [11] |
| Photolysis in Water | Can undergo slow degradation in the presence of light | [11] |
| Methanol Stock Solution | Stable for at least 3 months under refrigeration | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a this compound stock solution and subsequent serial dilutions for use in in vitro susceptibility testing, such as broth microdilution or agar dilution assays.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL): a. Weigh 10 mg of this compound powder and transfer it to a sterile amber vial. b. Add 1 mL of sterile DMSO to the vial. c. Vortex thoroughly until the powder is completely dissolved. Brief sonication can be used to aid dissolution. d. Store the stock solution at 4°C, protected from light.
-
Preparation of Working Solutions (for Broth Microdilution): a. Perform serial two-fold dilutions of the stock solution in sterile DMSO to create a range of concentrations. b. Further dilute these DMSO stock dilutions into your sterile broth medium to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the wells does not exceed the tolerance level of your test organism (typically ≤ 1%).
Example Dilution Scheme: To achieve a final concentration of 100 µg/mL in a final assay volume of 200 µL with a final DMSO concentration of 1%, you would add 2 µL of a 10 mg/mL stock solution to 198 µL of broth. Subsequent serial dilutions in the assay plate would be performed in broth.
Protocol 2: In Vitro Fungicide Efficacy Testing - Broth Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against an Oomycete pathogen.[6]
Materials:
-
This compound working solutions (prepared as in Protocol 1)
-
Sterile 96-well microtiter plates
-
Oomycete culture (e.g., Phytophthora infestans)
-
Appropriate sterile liquid growth medium (e.g., Rye Sucrose Broth)
-
Sterile water or buffer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the Oomycete pathogen in a suitable medium and prepare a zoospore or mycelial fragment suspension at a standardized concentration.
-
Plate Setup: a. Add 100 µL of sterile broth medium to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of this compound working solution to the first column of wells and mix. c. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. d. The last column should contain only broth and will serve as a growth control. A separate well with broth only will serve as a sterility control.
-
Inoculation: Add a standardized volume of the Oomycete inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific pathogen.
-
Reading Results: Determine the MIC as the lowest concentration of this compound that visibly inhibits the growth of the pathogen.
Visualizations
Caption: Mechanism of action of this compound on the cellulose synthesis pathway in Oomycetes.
Caption: A generalized experimental workflow for in vitro efficacy testing of this compound.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. fao.org [fao.org]
- 3. apsnet.org [apsnet.org]
- 4. esslabshop.com [esslabshop.com]
- 5. pomais.com [pomais.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemiis.com [chemiis.com]
- 10. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 11. fao.org [fao.org]
Addressing solubility issues of Dimethomorph in polar and nonpolar solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Dimethomorph in polar and nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a fungicide characterized as a colorless to grey crystalline powder.[1][2] It has moderate aqueous solubility that is pH-dependent and is soluble in several organic solvents.[1][3]
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in solvents such as dichloromethane, acetone, ethyl acetate, toluene, and methanol.[1][4] Dichloromethane, in particular, has been noted for its excellent ability to dissolve this compound.[5] It is sparingly soluble in n-hexane.[1]
Q3: How does pH affect the aqueous solubility of this compound?
A3: The solubility of this compound in water decreases as the pH increases. At 20°C, its solubility is highest at pH 4 (81.1 mg/L), and it decreases at pH 7 (49.2 mg/L) and pH 9 (41.8 mg/L).[1]
Q4: Is this compound a mixture of isomers?
A4: Yes, commercial this compound is typically a mixture of E and Z isomers.[3][4] The Z-isomer is the more biologically active form.[3] The solubility can vary slightly between the two isomers.[1]
Q5: What is the recommended way to prepare a stock solution of this compound?
A5: To prepare a stock solution, this compound analytical standards can be weighed into a volumetric flask, dissolved in a suitable solvent like methanol, and then brought to the final volume.[6] To ensure the solution is homogeneous, sonication or vortexing is recommended.[6] Stock solutions are often stored in amber glass bottles under refrigeration.[6]
Troubleshooting Guide
Issue: My this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | This compound has varying solubility in different solvents. Refer to the solubility data table below to select a more appropriate solvent. Dichloromethane and acetone are generally good choices for higher solubility.[1] |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution may aid dissolution. However, be cautious as high temperatures could potentially degrade the compound. |
| Insufficient Mixing | Ensure vigorous mixing. Use a vortex mixer or sonicator to aid in the dissolution process, especially for preparing stock solutions.[6] |
| Supersaturation | You may be trying to dissolve more this compound than the solvent can handle at that temperature. Try adding a smaller amount of the compound or increasing the volume of the solvent. |
| Compound Purity/Form | The purity and isomeric ratio of your this compound sample can affect its solubility. If possible, verify the specifications of your compound. |
Issue: My this compound precipitates out of solution after being dissolved.
| Possible Cause | Troubleshooting Step |
| Temperature Change | If the solution was warmed to aid dissolution, precipitation can occur upon cooling. Try to maintain the temperature at which the compound is soluble or prepare a more dilute solution. |
| Solvent Evaporation | If the solvent is volatile, evaporation can lead to an increase in concentration and subsequent precipitation. Ensure your container is tightly sealed. |
| Addition of an Anti-Solvent | If you are adding the this compound stock solution to an aqueous buffer or media, the change in solvent polarity can cause it to precipitate. Try using an intermediate solvent or a formulation with surfactants to improve miscibility. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents at 20°C.
| Solvent | Polarity | Solubility (g/L) | Reference |
| Dichloromethane | Nonpolar | ~500 | [1] |
| Acetone | Polar Aprotic | ~100 | [1] |
| Ethyl Acetate | Polar Aprotic | 48.3 | [1] |
| Toluene | Nonpolar | 49.5 | [1] |
| Methanol | Polar Protic | ~39 | [1] |
| n-Hexane | Nonpolar | 0.11 | [1] |
| Water (pH 4) | Polar Protic | 0.0811 | [1] |
| Water (pH 7) | Polar Protic | 0.0492 | [1] |
| Water (pH 9) | Polar Protic | 0.0418 | [1] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution in Dichloromethane
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a 1 mL volumetric flask.
-
Dissolving: Add approximately 0.8 mL of dichloromethane to the flask.
-
Mixing: Cap the flask and vortex or place it in a sonicator bath until the this compound is completely dissolved.
-
Volume Adjustment: Once dissolved, add dichloromethane to bring the total volume to the 1 mL mark.
-
Storage: Transfer the solution to a clean, amber glass vial with a screw cap. Store at 2-8°C.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Identifying and minimizing interferences in Dimethomorph quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethomorph quantification assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and robust methods for the quantification of this compound residues are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-tandem mass spectrometry (GC-MS/MS).[1][2][3] These techniques offer high selectivity and sensitivity, which are crucial for detecting trace levels of the fungicide in various matrices.[1] HPLC-MS/MS is often preferred for its ability to analyze the E and Z isomers of this compound separately.[4]
Q2: My calibration curve is not linear. What are the possible causes?
A2: Non-linearity in your calibration curve can stem from several factors. Ensure that your standard solutions are prepared correctly and are within the linear range of the instrument. Contamination of the standards or the mobile phase can also lead to this issue. Additionally, detector saturation at high concentrations can cause the curve to plateau. It is also important to verify that the instrument settings are appropriate for the analysis.
Q3: I am observing two peaks for this compound in my GC-MS/MS analysis. Is this normal?
A3: Yes, it is possible to observe two distinct peaks for this compound, even when analyzing a pure standard.[5] this compound exists as a mixture of (E)- and (Z)-isomers due to a double bond in its structure.[6] Depending on the chromatographic conditions, these isomers can be separated, resulting in two peaks at slightly different retention times.[5] For quantification, it is common practice to sum the peak areas of both isomers.[7]
Q4: What is the mode of action of this compound, and does it interfere with quantification?
A4: this compound's mode of action is the inhibition of cellulose synthase, an enzyme essential for cell wall formation in Oomycete pathogens.[6][7][8][9] This disruption of the fungal cell wall leads to the pathogen's death.[3] This biological mechanism of action is highly specific to the target organisms and does not inherently interfere with the chemical quantification of this compound itself using techniques like HPLC-MS/MS or GC-MS/MS.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing or fronting for the this compound peak. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue in chromatographic analysis and can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing. Using a base-deactivated column or adjusting the mobile phase pH can mitigate this.
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape. Flushing the column with a strong solvent may help. If the problem persists, the guard column or the analytical column itself may need to be replaced.
Issue 2: Matrix Effects - Signal Suppression or Enhancement
Q: I am experiencing significant signal suppression/enhancement when analyzing this compound in complex matrices. How can I identify and minimize these matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS and GC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[10][11]
Identifying Matrix Effects:
To determine if you are experiencing matrix effects, you can compare the signal response of a standard in a pure solvent to the signal of a standard spiked into a blank matrix extract.[12] A significant difference in signal intensity indicates the presence of matrix effects.[12][13][14]
Minimizing Matrix Effects:
-
Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[13] Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples experience similar ionization suppression or enhancement.
-
Sample Preparation/Cleanup: A thorough sample cleanup can remove many of the interfering co-extractives. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis.[1] It involves an extraction and a dispersive solid-phase extraction (d-SPE) cleanup step.[15]
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects, as both the analyte and the internal standard will be similarly affected.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration to below the limit of quantification.
Issue 3: Low Analyte Recovery during Sample Preparation
Q: My recovery of this compound is consistently low after sample preparation using the QuEChERS method. What are the potential reasons and how can I improve it?
A: Low recovery in QuEChERS can be due to several factors. Here are some troubleshooting tips:
-
Sample Hydration: The QuEChERS method is most effective for samples with high water content (at least 80%).[15][16] For dry samples, such as grains or dried herbs, you will need to add water before the extraction step.[17]
-
Order of Reagent Addition: Ensure that you add the extraction solvent (typically acetonitrile) to the sample and mix it thoroughly before adding the extraction salts.[15][16] Adding the salts directly to a non-hydrated sample can lead to poor recovery.
-
pH Sensitivity: Some pesticides are sensitive to pH. The use of buffering salts in the QuEChERS pouch is important to maintain a stable pH during extraction and prevent the degradation of pH-sensitive compounds.
-
Adsorbent Selection in d-SPE: The choice of d-SPE sorbent is critical for removing interferences without removing the analyte. For highly pigmented samples, Graphitized Carbon Black (GCB) is effective at removing pigments, but it can also adsorb planar pesticides. If you suspect this is an issue, you may need to use a smaller amount of GCB or an alternative sorbent.
-
Thorough Shaking and Centrifugation: Ensure that you are shaking the extraction tubes vigorously to ensure proper partitioning of the analyte into the solvent. Also, make sure that the centrifugation step is adequate to achieve a clear separation of the layers.
Quantitative Data Summary
| Parameter | HPLC-MS/MS | GC-MS/MS | Reference |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | < 0.01 mg/kg | [2][4] |
| Recovery Rates | 70 - 110% | 81 - 96% | [2][9] |
| Mass Transitions (m/z) | 388 -> 301 (quantification) | 301 -> 165, 301 -> 139 | [2][4] |
| 388 -> 165 (confirmation) |
Experimental Protocols
Protocol 1: this compound Quantification in Plant Matrices using HPLC-MS/MS
This protocol is a general guideline and may need to be optimized for specific matrices.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to achieve at least 80% hydration.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and/or GCB, depending on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the cleaned-up extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.
2. HPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Monitor the transitions m/z 388 -> 301 for quantification and 388 -> 165 for confirmation.
Protocol 2: this compound Quantification in Vegetables using GC-MS/MS
This protocol is based on an improved method for vegetable matrices.[2]
1. Sample Preparation
-
Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of dichloromethane.
-
Add anhydrous sodium sulfate to remove water.
-
Shake vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Take an aliquot of the dichloromethane extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless injection at 250 °C.
-
Oven Program: A temperature gradient program to ensure good separation of analytes.
-
Ionization Mode: Electron Impact (EI).
-
MS/MS Transitions: Monitor the transitions m/z 301 -> 165 and 301 -> 139.
References
- 1. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. Understanding this compound: A Fungicide Revolution [hbjrain.com]
- 9. fao.org [fao.org]
- 10. it.restek.com [it.restek.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. mag.go.cr [mag.go.cr]
- 14. researchgate.net [researchgate.net]
- 15. hawach.com [hawach.com]
- 16. cms.mz-at.de [cms.mz-at.de]
- 17. specartridge.com [specartridge.com]
Best practices for the safe handling and disposal of Dimethomorph in the laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of Dimethomorph in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound in a laboratory setting?
A1: this compound is classified as toxic to aquatic life with long-lasting effects.[1][2] While it has low mammalian oral toxicity, it can be an irritant.[3] The primary risks in a laboratory setting are associated with inhalation of dust particles, and eye or skin contact. It is also important to prevent its release into the environment.[2][4]
Q2: What immediate actions should be taken in case of accidental exposure to this compound?
A2: In case of any exposure, it is crucial to seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical help.[2][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][4]
-
Eye Contact: Flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
Q3: How should I store this compound in the laboratory?
A3: Store this compound in a tightly closed original container in a cool, dry, and well-ventilated area.[2] Keep it away from foodstuffs, animal feed, heat, and direct sunlight.[1] The storage temperature should not exceed 38°C.
Q4: What is the proper method for disposing of this compound waste?
A4: this compound waste must be treated as hazardous. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[4][5] Do not dispose of this compound waste down the drain or in regular trash.[1][4] Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the product.[1][4]
Troubleshooting Guides
Problem: I have spilled a small amount of solid this compound powder on the lab bench.
Solution:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Wear appropriate PPE: At a minimum, wear chemical-resistant gloves, a lab coat, and safety goggles.[6] For larger spills or in poorly ventilated areas, a respirator may be necessary.[2]
-
Contain the Spill: Gently cover the spill with a dust-binding material or use a tarp for larger spills to prevent the powder from becoming airborne.[1][7]
-
Clean Up: Carefully sweep or scoop the material into a designated, labeled waste container.[1][7] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution.[1] Collect the cleaning materials and any contaminated absorbent for disposal as hazardous waste.[7]
Problem: I suspect my gloves were contaminated with this compound. What should I do?
Solution:
-
Remove Gloves Safely: Carefully remove the gloves, avoiding contact with your skin.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
-
Dispose of Gloves: Dispose of the contaminated gloves as hazardous waste.
-
Inspect Skin: Check your hands for any signs of irritation. If irritation occurs, seek medical advice.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, chloroprene rubber).[1] | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A particle filter with high efficiency (e.g., P3 or FFP3) should be used if dust is generated and ventilation is inadequate.[1] A full-face respirator may be required for exceeding exposure limits.[2] | To prevent inhalation of harmful dust particles. |
| Body Protection | A lab coat, long-sleeved shirt, and long pants are recommended.[6] For larger spills, a chemical-protection suit may be necessary.[1] | To protect the skin from accidental contact. |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup of Solid this compound
Objective: To safely clean and decontaminate a small spill of solid this compound (less than 10 grams) in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, two pairs of chemical-resistant gloves.
-
Spill Kit: Absorbent pads, scoop, scraper, designated hazardous waste container with a lid, hazardous waste labels.
-
Decontamination Solution: Detergent and water.
-
Paper towels.
Procedure:
-
Assess the Situation: Ensure the spill is small and manageable. If the spill is large or you are unsure, evacuate the area and contact your institution's safety officer.
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment: Gently cover the spilled powder with a dry absorbent pad to prevent it from becoming airborne.
-
Cleanup: Use the scoop and scraper to carefully collect the absorbent pad and the spilled this compound. Place all materials into the designated hazardous waste container.
-
First Decontamination: Wet a paper towel with the detergent and water solution and wipe the spill area. Place the used paper towel in the hazardous waste container.
-
Second Decontamination: Using a new paper towel, repeat the wiping process to ensure the area is thoroughly cleaned. Dispose of the paper towel in the hazardous waste container.
-
Drying: Dry the area with a clean paper towel and dispose of it in the regular trash.
-
Doff PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste container. Then, remove your lab coat and the inner pair of gloves, also placing them in the hazardous waste container.
-
Hygiene: Wash your hands thoroughly with soap and water.
-
Labeling: Ensure the hazardous waste container is properly labeled with the contents and date.
Mandatory Visualizations
Caption: Workflow for cleaning up a this compound spill.
References
- 1. download.basf.com [download.basf.com]
- 2. echemi.com [echemi.com]
- 3. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agriculture.basf.com [agriculture.basf.com]
- 6. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Technical Support Center: Refining Dimethomorph Application Timing for Optimal Disease Control
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the application timing of Dimethomorph for optimal disease control in experimental settings.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental application of this compound.
Q1: My preventative application of this compound failed to provide the expected level of disease control. What are the potential reasons?
A1: Several factors could contribute to reduced efficacy of a preventative this compound application. Consider the following:
-
Application Timing Relative to Infection: this compound exhibits its highest efficacy when applied before the onset of infection.[1][2] The protective action is significantly higher when applied 24 to 48 hours before inoculation. If the application was made too far in advance of pathogen challenge, environmental degradation or plant growth might have diluted the active ingredient to sub-lethal concentrations.
-
Rainfall After Application: this compound's rainfastness is a critical factor. While it has good rainfastness, heavy rainfall shortly after application can wash off a significant portion of the active ingredient, reducing its efficacy.[3] One study showed that with a wettable powder formulation, a significant amount of this compound could be washed off by 2.5 mm of rain.[3]
-
Fungicide Resistance: Although resistance to this compound is not widespread, it is crucial to consider the sensitivity of the pathogen strain used in your experiments. Continuous use of a single mode of action fungicide can lead to the selection of resistant isolates.
-
Coverage: Inadequate spray coverage can lead to unprotected areas on the plant surface, which can serve as entry points for the pathogen. Ensure thorough coverage of all plant parts, including the undersides of leaves.
Q2: I am not seeing significant curative effects with my this compound application. Why might this be?
A2: this compound does possess curative activity, but its effectiveness is time-dependent. Here are key considerations:
-
Timing of Curative Application: The "kickback" or curative activity of this compound is most effective when applied shortly after infection, ideally before symptoms are visible.[4] Efficacy decreases as the time between infection and application increases.
-
Pathogen Development Stage: this compound's primary mode of action is the inhibition of cell wall synthesis, which is most effective against actively growing hyphae.[5][6] Once the pathogen is well-established within the plant tissue, the efficacy of curative applications may be reduced.
-
Formulation: Some studies suggest that different formulations of this compound may have varying levels of curative efficacy.
Q3: How can I be sure that the observed effects are due to translaminar movement of this compound and not systemic translocation?
A3: this compound is known for its excellent translaminar activity, meaning it moves from the treated leaf surface to the untreated opposite side.[7] However, its systemic movement throughout the entire plant is limited.[7] To differentiate between these two modes of action in your experiments:
-
Experimental Design: Design experiments where only specific leaves are treated, and then assess disease development on both the treated and untreated leaves, as well as on new growth. A lack of control on new growth would suggest limited systemic movement.
-
Radiolabeling Studies: For precise quantification, tracer studies using radiolabeled this compound can definitively track its movement within the plant.
Q4: What is the optimal interval between this compound applications for sustained disease control in a research setting?
A4: The optimal application interval depends on several factors:
-
Disease Pressure: Under high disease pressure, shorter intervals of 7-10 days are often recommended.[2]
-
Plant Growth Rate: During periods of rapid plant growth, new, unprotected tissue emerges quickly, necessitating shorter application intervals.
-
Environmental Conditions: Weather conditions that favor disease development, such as high humidity and moderate temperatures, may require more frequent applications.[1][8]
-
Fungicide Rotation: To manage resistance, it is crucial to rotate this compound with fungicides that have different modes of action. This will influence the overall spray program and the intervals between this compound applications.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound based on application timing.
Table 1: Protective Efficacy of this compound Against Phytophthora infestans on Potato
| Application Timing (before inoculation) | Concentration (µg/mL) for 90% Disease Control (ED90) |
| 9 days | 276 |
| 7 days | 216 |
| 3 days | 80 |
| 1 day | 70 |
| 6 hours | 197 |
Source: Adapted from Cohen et al., 1995
Table 2: Curative Efficacy of this compound Against Phytophthora infestans on Potato
| Application Timing (after inoculation) | Concentration (µg/mL) | Disease Inhibition (%) |
| 1 day | 1000 | 89 ± 4 |
| 1 day | 500 | 62 ± 4 |
| 1 day | 250 | 13 ± 0 |
Source: Adapted from Cohen et al., 1995. Data represents the 15DC formulation.
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the optimal application timing of this compound.
Protocol 1: Evaluating the Protective and Curative Efficacy of this compound against Phytophthora infestans on Potato Leaf Discs
Objective: To quantify the disease control efficacy of this compound when applied at various time points before and after inoculation with P. infestans.
Materials:
-
Healthy, fully expanded potato leaves (susceptible variety)
-
Phytophthora infestans sporangia suspension (concentration adjusted to 1 x 10^5 sporangia/mL)
-
This compound formulation of known concentration
-
Sterile distilled water
-
Petri dishes with moist filter paper
-
Micropipettes
-
Spray bottle or atomizer for fungicide application
-
Growth chamber with controlled temperature, humidity, and lighting
Methodology:
-
Plant Material Preparation:
-
Excise leaf discs (1.5 cm diameter) from healthy potato leaves.
-
Place the leaf discs with the abaxial (lower) side up on moist filter paper in Petri dishes.
-
-
Fungicide Application (Protective Timing):
-
Prepare serial dilutions of this compound in sterile distilled water to achieve the desired test concentrations.
-
Apply the fungicide solutions to the leaf discs at the following time points before inoculation: 72 hours, 48 hours, and 24 hours.
-
A control group should be treated with sterile distilled water only.
-
Ensure even coverage of the leaf disc surface. Allow the fungicide to dry completely before closing the Petri dishes.
-
-
Inoculation:
-
At time zero, inoculate the center of each leaf disc with a 10 µL droplet of the P. infestans sporangia suspension.
-
For the curative timing experiment, inoculate the leaf discs first.
-
-
Fungicide Application (Curative Timing):
-
Apply the this compound solutions to the inoculated leaf discs at the following time points after inoculation: 24 hours, 48 hours, and 72 hours.
-
A control group should be treated with sterile distilled water only after inoculation.
-
-
Incubation:
-
Incubate all Petri dishes in a growth chamber at 18-20°C with high humidity (>90%) and a 16-hour photoperiod.
-
-
Data Collection and Analysis:
-
After 5-7 days of incubation, measure the diameter of the necrotic lesion on each leaf disc.
-
Calculate the percentage of disease control for each treatment using the following formula:
-
% Disease Control = 100 * (1 - (Lesion Diameter of Treatment / Lesion Diameter of Control))
-
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound application.
Caption: this compound's mode of action targeting cellulose synthase in Oomycetes.
Caption: Workflow for evaluating protective and curative efficacy of this compound.
Caption: Decision flowchart for this compound application timing in disease management.
References
- 1. Province of Manitoba | agriculture - Integrated Management of Late Blight in Potatoes [gov.mb.ca]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved timing of curative blight fungicides for superior control of late blight and greater cost effectiveness | AHDB [potatoes.ahdb.org.uk]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. apsnet.org [apsnet.org]
- 8. apsnet.org [apsnet.org]
Validation & Comparative
Advancements in Dimethomorph Detection: A Comparative Guide to New Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient detection of the fungicide Dimethomorph in produce is critical for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of a newly validated analytical method utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with a QuEChERS-based sample preparation, against a traditional Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method. The information presented is supported by experimental data to aid researchers and analytical scientists in selecting the most appropriate method for their needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound detection is influenced by factors such as the produce matrix, required sensitivity, and desired sample throughput. Below is a summary of the performance characteristics of a new HPLC-MS/MS method compared to an established GC-MS/MS method.
| Parameter | New Method: HPLC-MS/MS with QuEChERS | Traditional Method: GC-MS/MS |
| Principle | Liquid Chromatography separation followed by Mass Spectrometric detection. | Gas Chromatography separation followed by Mass Spectrometric detection. |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. | Single-step extraction with dichloromethane.[1][2][3][4] |
| Limit of Detection (LOD) | 0.02 mg/kg (in potato).[5] | Below 10 µg/kg (in tomato, cucumber, onion).[1][2][3] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (in potato).[5] | Below 10 µg/kg (in tomato, cucumber, onion).[1][2][3] |
| Recovery | 76.61% - 109.11% (in potato).[5] | 81% - 96% (in tomato, cucumber, onion).[1][2][3] |
| Precision (RSD) | ≤7.20% (in potato).[5] | ≤9% (in tomato, cucumber, onion).[1][2][3] |
| Analysis Time | Reduced due to simplified sample preparation. | Can be more time-consuming. |
| Matrix Suitability | Wide range, including lychee and potato.[5][6] | Demonstrated for vegetables like tomato, cucumber, and onion.[1][2][3] |
Experimental Protocols
New Method: HPLC-MS/MS with QuEChERS
This method is characterized by its simple and rapid sample preparation, making it suitable for high-throughput analysis.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is filtered and used for LC-MS/MS analysis.
2. HPLC-MS/MS Analysis
-
Instrument: HPLC system coupled with a tandem mass spectrometer.[6]
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
Traditional Method: GC-MS/MS
This method has been widely used and validated for the analysis of this compound in various vegetable matrices.
1. Sample Preparation
-
A 10g sub-sample is weighed into a glass beaker.[1]
-
The mixture is homogenized and then filtered.
-
The extract is concentrated and may be subjected to a clean-up step if necessary, although for some matrices, a direct injection after extraction is possible.[2]
2. GC-MS/MS Analysis
-
Instrument: Gas chromatograph coupled to a tandem mass spectrometer.[1][2][3][4]
-
Injection: Splitless injection is commonly used.[2]
-
Column: A DB-5 or similar non-polar column is suitable for separation.[2]
-
Carrier Gas: Helium is typically used as the carrier gas.[2]
-
Detection: Tandem mass spectrometry provides high selectivity and sensitivity, allowing for the discrimination of the target analyte from matrix co-extractives.[2]
Visualizing the Workflow
To better understand the procedural flow of the new analytical method and its validation, the following diagrams have been generated.
Caption: General workflow for the validation of a new analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Improved method for determination of the fungicide this compound in vegetables - Acta Chromatographica - Tom Vol. 25, no. 4 (2013) - BazTech - Yadda [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. food.actapol.net [food.actapol.net]
Lack of Evidence for Cross-Resistance Between Dimethomorph and Other Morpholine Fungicides Underscores Divergent Modes of Action
A comprehensive review of existing literature reveals a notable absence of direct experimental data on cross-resistance between the oomycete-specific fungicide Dimethomorph and traditional morpholine fungicides such as Fenpropimorph and Tridemorph. This lack of evidence is likely attributable to their fundamentally different molecular targets within the fungal cell, which makes the development of cross-resistance mechanistically improbable. While this compound disrupts cell wall synthesis, Fenpropimorph and Tridemorph inhibit sterol biosynthesis, suggesting that resistance mechanisms to one would not confer resistance to the other.
This compound, a carboxylic acid amide (CAA) fungicide, is highly effective against oomycetes, a group of destructive plant pathogens including Phytophthora and Plasmopara species. Its mode of action involves the inhibition of cellulose synthase, a critical enzyme for cell wall formation in oomycetes. In contrast, Fenpropimorph and Tridemorph belong to the morpholine class of fungicides that target ergosterol biosynthesis, an essential component of the fungal cell membrane. This pathway is absent in oomycetes, which do not synthesize their own sterols, rendering these fungicides ineffective against this class of pathogens.
While no direct comparative studies on cross-resistance between this compound and other morpholines were identified, research has explored resistance to this compound itself. Studies have shown that resistance to this compound can be induced in laboratory settings, and in some cases, cross-resistance has been observed with other CAA fungicides like flumorph and mandipropamid. However, no cross-resistance has been reported with fungicides from different chemical groups with distinct modes of action, such as the phenylamides (e.g., metalaxyl).
For researchers investigating potential cross-resistance, a standardized experimental approach is crucial. The following sections detail a typical experimental protocol for assessing fungicide sensitivity and a summary of available resistance data for this compound.
Data Presentation: this compound Resistance in Phytophthora nicotianae**
The following table summarizes the sensitivity of wild-type Phytophthora nicotianae isolates to this compound and the resistance levels of laboratory-generated mutants. This data highlights the potential for resistance development to this compound within a target pathogen population.
| Isolate Type | Number of Isolates | Mean EC50 (µg/mL) | Resistance Factor (RF) Range |
| Wild-Type | 60 | 0.3502 | - |
| Low to Medium Resistance Mutants | 4 | Not specified | 2 - 5 |
| High Resistance Mutants | 4 | Not specified | > 250 |
Data sourced from a study on the resistance-risk assessment of Phytophthora nicotianae to this compound.
Experimental Protocols
A detailed methodology is essential for the accurate assessment of fungicide cross-resistance. The following protocol outlines a standard in vitro method for determining the 50% effective concentration (EC50) of fungicides against oomycete pathogens.
Objective: To determine the in vitro sensitivity of an oomycete pathogen to this compound and other morpholine fungicides and to assess potential cross-resistance.
Materials:
-
Pure cultures of the target oomycete pathogen (e.g., Phytophthora infestans)
-
Fungicides: this compound, Fenpropimorph, Tridemorph (analytical grade)
-
Appropriate culture medium (e.g., Rye A agar)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
-
Calipers or a ruler for measuring colony diameter
Procedure:
-
Preparation of Fungicide Stock Solutions:
-
Prepare stock solutions of each fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial dilutions to obtain a range of working concentrations.
-
-
Preparation of Fungicide-Amended Media:
-
Autoclave the culture medium and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of each fungicide working solution to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing culture of the oomycete, take mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place a single mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates in the dark at the optimal growth temperature for the specific oomycete species (e.g., 18-20°C for P. infestans).
-
-
Data Collection:
-
Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium on the control plates has reached approximately two-thirds of the plate diameter.
-
-
Data Analysis:
-
Calculate the mean colony diameter for each fungicide concentration.
-
Determine the percentage of mycelial growth inhibition relative to the control.
-
Use probit analysis or non-linear regression to calculate the EC50 value for each fungicide.
-
To assess cross-resistance, plot the EC50 values of one fungicide against the EC50 values of another for a range of isolates with varying sensitivities. A significant positive correlation indicates cross-resistance.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cross-resistance analysis and the distinct signaling pathways targeted by this compound and other morpholine fungicides.
Caption: Experimental workflow for fungicide cross-resistance analysis.
Caption: Distinct modes of action of this compound and other morpholine fungicides.
Efficacy Showdown: Dimethomorph vs. Fosetyl-Al in the Management of Potato Late Blight
A comprehensive review of two distinct fungicidal agents in the ongoing battle against Phytophthora infestans, providing researchers and crop protection specialists with comparative data and mechanistic insights.
Potato late blight, caused by the oomycete pathogen Phytophthora infestans, remains a significant threat to potato production worldwide, necessitating effective fungicidal control strategies. Among the arsenal of chemical treatments, Dimethomorph and Fosetyl-Al represent two distinct classes of fungicides with different modes of action and systemic properties. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in crop protection.
Mechanisms of Action: A Tale of Two Pathways
This compound and Fosetyl-Al combat Phytophthora infestans through fundamentally different mechanisms. This compound directly targets the pathogen's cellular structure, while Fosetyl-Al has a dual mode of action, involving both direct inhibition and stimulation of the plant's natural defense systems.
This compound: This cinnamic acid derivative specifically targets oomycetes by disrupting the formation of their cell walls.[1][2] It inhibits the biosynthesis of cellulose, a critical component of the cell wall in these pathogens, leading to cell lysis and death.[3] this compound is noted for its translaminar and locally systemic activity, allowing it to move within the leaf tissue to protect against infection.[1][4] It is effective at multiple stages of the fungal life cycle, including the inhibition of sporangium and oospore formation.[2]
Fosetyl-Al: As a phosphonate fungicide, Fosetyl-Al's mode of action is multifaceted.[5][6] It exhibits both upward and downward systemic action within the plant, a key advantage for protecting new growth and the root system.[7] While initially believed to act primarily by stimulating host defense mechanisms, there is substantial evidence for its direct fungistatic effect.[5][6] Fosetyl-Al breaks down into phosphorous acid in the plant, which directly inhibits the mycelial growth of Phytophthora species.[5][8] This dual action provides both direct pathogen control and enhanced plant resilience.[9]
Caption: Modes of action for this compound and Fosetyl-Al against P. infestans.
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies of this compound and Fosetyl-Al as standalone treatments for potato late blight are not abundant in the reviewed literature. Often, these fungicides are evaluated as part of larger screening programs or in combination with other active ingredients. However, by examining their performance across various studies, we can draw inferences about their relative efficacy.
| Fungicide | Active Ingredient(s) | Application Details | Efficacy Metric | Result | Source(s) |
| This compound | This compound 50% WP | Prophylactic spray followed by two additional sprays at 10-day intervals. | Disease Control | 100% | [10] |
| This compound | This compound 50% WP | Curative spray after 1% disease appearance. | Disease Control | 88.51% | [10] |
| This compound | This compound | In a comparison with other fungicides. | Disease Control | 90% | [11] |
| This compound | This compound 50% WP | Foliar spray. | Terminal Disease Severity | 24.37% | [12] |
| Fosetyl-Al | Flupicolide 4.44% + Fosetyl-Al 66.6% | Foliar spray. | Disease Severity at 70-77 DAP | 11.27% | [12] |
| Fosetyl-Al | Fosetyl-Al | In vitro test against P. cactorum and P. citrophthora. | Mycelial Growth Inhibition | Required >1500 mg/l for complete inhibition. | [4] |
| Fosetyl-Al | Fosetyl-Al | In vivo test on peach trees against Phytophthora. | Canker Development | Significantly reduced fungal growth but was less effective than metalaxyl. | [4] |
Note: The data for Fosetyl-Al in the table is from a combination product in one instance and against different Phytophthora species in others, highlighting the need for more direct comparative studies on potato late blight. One study noted that the in vitro efficacy of Fosetyl-Al was not significant at concentrations of 10, 25, 50, and 100 ppm against two tested fungal pathogens.[4]
Experimental Protocols: A Framework for Efficacy Evaluation
The evaluation of fungicide efficacy against potato late blight typically follows a structured experimental workflow, from inoculum preparation to final disease assessment.
Caption: A generalized workflow for fungicide efficacy trials against potato late blight.
Key Methodological Components:
-
Inoculum Preparation: Phytophthora infestans is typically cultured on a suitable medium, such as rye seed agar.[8] A sporangial suspension is prepared by flooding the culture plates with sterile distilled water and adjusting the concentration to a specified level (e.g., 4 x 10^4 sporangia/ml).[10]
-
Plant Material and Growth Conditions: Potato plants of a susceptible variety are grown in pots under greenhouse conditions. Experiments are often initiated when the plants are at a vulnerable growth stage, for instance, 40 days after planting.[10]
-
Fungicide Application: Fungicides are applied as foliar sprays at recommended concentrations. Application timing is a critical variable, with treatments being either:
-
Inoculation and Incubation: Plants are spray-inoculated with the sporangial suspension until runoff. To facilitate infection, inoculated plants are maintained in a high-humidity environment (e.g., a dew chamber) at a temperature conducive to disease development for a specified period.
-
Disease Assessment: Disease severity is evaluated at regular intervals (e.g., 7-10 days) after inoculation. This is often done using a rating scale (e.g., 0-9) to estimate the percentage of leaf area affected. From these ratings, metrics such as the Area Under the Disease Progress Curve (AUDPC) can be calculated to provide a comprehensive measure of disease development over time.[12]
Summary and Conclusion
Both this compound and Fosetyl-Al are valuable tools for the management of potato late blight, but they operate through distinct mechanisms and exhibit different systemic properties.
-
This compound has demonstrated high efficacy, particularly as a protective fungicide, with studies showing up to 100% disease control.[10] Its mode of action, targeting cell wall synthesis, is specific to oomycetes. Its translaminar activity ensures good coverage within the leaf tissue.
-
Fosetyl-Al offers the unique advantage of both upward and downward systemicity, allowing for the protection of the entire plant, including new growth and tubers.[7] Its dual-action mechanism, combining direct pathogen inhibition with the stimulation of host defenses, presents a multi-pronged approach to disease control.[6][9] However, in vitro data suggests it may be less potent in direct mycelial growth inhibition compared to other fungicides at lower concentrations.[4]
For researchers and drug development professionals, the choice between these fungicides, or their potential use in integrated pest management programs, will depend on the specific objectives. This compound appears to be a highly effective protectant. Fosetyl-Al's unique systemic properties and dual mode of action make it a compelling option for holistic plant protection, though further direct comparative field studies against this compound on potato are warranted to fully elucidate its relative performance. Future research should focus on head-to-head field trials to provide a clearer quantitative comparison of these two important fungicides.
References
- 1. fao.org [fao.org]
- 2. pomais.com [pomais.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. uplcorp.com [uplcorp.com]
- 8. fs.usda.gov [fs.usda.gov]
- 9. nbinno.com [nbinno.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Replacing Mancozeb with Alternative Fungicides for the Control of Late Blight in Potato [mdpi.com]
- 12. ijcmas.com [ijcmas.com]
Synergistic Fungicidal Action of Dimethomorph in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethomorph, a systemic fungicide belonging to the cinnamic acid derivatives, has demonstrated significant efficacy in controlling oomycete pathogens by disrupting fungal cell wall formation.[1][2][3] Its unique mode of action provides a valuable tool in disease management, and its effectiveness can be further enhanced when used in combination with other fungicides. This guide provides a comparative analysis of the synergistic effects observed when this compound is combined with various fungicidal partners, supported by experimental data and detailed methodologies.
I. Comparative Efficacy of this compound Combinations
The synergistic interactions between this compound and other fungicides lead to a broader spectrum of activity, increased efficacy, and a potential reduction in the development of resistant pathogen strains. The following tables summarize the quantitative data from various studies, highlighting the enhanced performance of this compound combinations against key plant pathogens.
Table 1: Synergistic Effect of this compound and Pyrimethanil against Phytophthora capsici
| Treatment | Concentration Ratio (DIM:PYM) | Synergy Coefficient | Mycelial Inhibition (%) | Reference |
| This compound (DIM) | - | - | Varies with concentration | [4] |
| Pyrimethanil (PYM) | - | - | Varies with concentration | [4] |
| DIM + PYM | 5:1 | 1.8536 | Significantly higher than individual components | [4] |
A synergy coefficient greater than 1 indicates a synergistic effect.
Table 2: Efficacy of this compound and Ametoctradin against Grape Downy Mildew
| Treatment | Application Rate | Disease Incidence (%) | Fruit Yield (t/ha) | Reference |
| Ametoctradin + this compound SC | 1000 ml/ha | 19.58 | 21.42 | [5] |
| Cymoxanil + Mancozeb WP | 1500 g/ha | 19.58 | - | [5] |
| Unsprayed Control | - | 48.21 | 11.96 | [5] |
Table 3: Control of Potato Late Blight with this compound Combinations
| Treatment | Application Rate | Terminal Disease Severity (%) | Disease Control (%) | Reference |
| Mancozeb + this compound WP | 0.2% + 0.2% | 24.55 | 74.45 | [6] |
| Cymoxanil + Mancozeb WP | 0.3% | 27.56 | 71.29 | [6] |
| This compound WP | 0.2% | 29.33 | 69.48 | [6] |
| Unsprayed Control | - | 95.89 | - | [6] |
Table 4: Synergistic Effect of this compound and Mandipropamid against Phytophthora capsici
| Treatment | Concentration Ratio (DIM:MAN) | EC50 (mg/L) | Synergy Ratio (SR) | Reference |
| This compound (DIM) | - | 0.113 | - | [7] |
| Mandipropamid (MAN) | - | 0.318 | - | [7] |
| DIM + MAN | 4:1 | - | Maximum SR | [7] |
| DIM + MAN | 10:1 to 1:4 | - | Obvious Synergistic Effect | [7] |
SR values greater than 1 indicate a synergistic effect.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the key experiments cited in this guide.
A. Synergy Assessment using the Wadley Method (this compound + Pyrimethanil)
The synergistic effect of the this compound and Pyrimethanil combination was evaluated using the Wadley method.[4]
1. Pathogen and Culture: Phytophthora capsici was cultured on a suitable medium and incubated under controlled conditions.
2. Fungicide Preparation: Stock solutions of this compound and Pyrimethanil were prepared and then serially diluted to various concentrations.
3. Mycelial Growth Inhibition Assay:
- Mycelial plugs of P. capsici were placed on agar plates amended with different concentrations of the individual fungicides and their mixtures.
- The plates were incubated, and the colony diameters were measured.
- The percentage of mycelial growth inhibition was calculated relative to a control group.
4. Synergy Coefficient Calculation: The synergy coefficient was calculated based on the observed and expected inhibition rates of the fungicide mixture. A coefficient greater than 1 indicates synergy.[4]
B. Field Efficacy Trial (this compound + Ametoctradin)
The bio-efficacy of the Ametoctradin and this compound combination against grape downy mildew was assessed in a field experiment.[5]
1. Experimental Design: The experiment was laid out in a Randomized Block Design with multiple replications.[5]
2. Treatment Application: The fungicide combination was applied as a foliar spray at specified intervals and concentrations. A standard fungicide treatment and an unsprayed control were included for comparison.[5]
3. Disease Assessment: The incidence and severity of downy mildew were recorded periodically using a standardized rating scale.
4. Yield Measurement: At the end of the season, the grape berry yield was harvested from each plot and weighed.
5. Statistical Analysis: The collected data on disease incidence and yield were subjected to statistical analysis to determine the significance of the treatment effects.
C. Checkerboard Assay for Synergy Determination (General Protocol)
The checkerboard method is a common in vitro technique used to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[8][9][10]
1. Preparation of Fungicide Dilutions: Two fungicides are prepared in a series of two-fold dilutions.
2. Microtiter Plate Setup: In a 96-well microtiter plate, the dilutions of the first fungicide are added to the rows, and the dilutions of the second fungicide are added to the columns. This creates a matrix of all possible concentration combinations.
3. Inoculation: Each well is inoculated with a standardized suspension of the target fungal spores or mycelia.
4. Incubation: The plate is incubated under optimal conditions for fungal growth.
5. Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of each fungicide, alone and in combination, that inhibits visible fungal growth.
6. Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
7. Interpretation of Results:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4
- Antagonism: FIC Index > 4
III. Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
Caption: Workflow for in vitro fungicide synergy testing.
Caption: Mode of action of this compound and its synergistic partners.
IV. Concluding Remarks
The combination of this compound with other fungicides represents a powerful strategy in the management of oomycete diseases. The synergistic interactions observed not only enhance the efficacy of disease control but also contribute to a more sustainable agricultural practice by potentially reducing the required application rates and mitigating the risk of fungicide resistance. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of crop protection and drug development, providing a foundation for further investigation and the development of novel, more effective fungicidal formulations.
References
- 1. pomais.com [pomais.com]
- 2. This compound (Ref: CME 151) [sitem.herts.ac.uk]
- 3. fao.org [fao.org]
- 4. Synergistic antifungal effect and potential mechanism of this compound combined with Pyrimethanil against Phytophthora capsici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Efficacy of New Fungicides against Late Blight of Potato in Subtropical Plains of India - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. CN101990894A - Mandipropamid and this compound-containing bactericidal composition - Google Patents [patents.google.com]
- 8. Synergistic Agents to Reduce Fungicide Resistance and Health Risks | National Agricultural Library [nal.usda.gov]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Transcriptomic Analysis of Phytophthora Species in Response to Dimethomorph and Alternative Fungicides
A Guide for Researchers and Drug Development Professionals
Dimethomorph, a carboxylic acid amide (CAA) fungicide, is a critical tool in the management of diseases caused by oomycetes of the Phytophthora genus, notorious plant pathogens responsible for significant crop losses worldwide. Understanding the molecular response of Phytophthora to this compound at the transcriptomic level is essential for optimizing its use, managing resistance, and developing novel control strategies. This guide provides a comparative overview of the transcriptomic effects of this compound on Phytophthora species, with a focus on Phytophthora parasitica, and contrasts these findings with the effects of other fungicides, such as metalaxyl.
Performance Comparison: A Transcriptomic Snapshot
The application of fungicides induces significant reprogramming of gene expression in Phytophthora. Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have revealed distinct and overlapping responses to different chemical treatments.
A key study on Phytophthora parasitica treated with this compound revealed that a total of 832 genes were differentially expressed, with 365 genes being up-regulated and 467 down-regulated[1][2][3]. These changes highlight the pathogen's response to the fungicide's mode of action and the resulting cellular stress.
In comparison, a transcriptomic analysis of a metalaxyl-resistant mutant of Phytophthora capsici identified a substantially larger number of 3,845 differentially expressed genes, with 517 up-regulated and 3,328 down-regulated. This stark difference in the number of affected genes suggests distinct modes of action and resistance mechanisms.
Table 1: Comparative Summary of Transcriptomic Changes in Phytophthora Species Following Fungicide Treatment
| Fungicide | Phytophthora Species | Total Differentially Expressed Genes (DEGs) | Up-regulated DEGs | Down-regulated DEGs | Key Affected Pathways |
| This compound | P. parasitica | 832[1][2][3] | 365[1][2][3] | 467[1][2][3] | Cell wall synthesis, Cell membrane permeability, Oxidative stress[1][2][3] |
| Metalaxyl | P. capsici (resistant mutant) | 3845 | 517 | 3328 | Peroxisome, Endocytosis, Alanine and Tyrosine metabolism |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are summarized from the cited research.
Phytophthora parasitica Treatment with this compound and RNA-seq Analysis
-
Fungicide Treatment: Mycelia of P. parasitica were grown in a suitable medium and then exposed to this compound at a concentration equivalent to the EC50 (the concentration that inhibits 50% of growth).
-
RNA Extraction and Sequencing: Total RNA was extracted from both this compound-treated and control mycelia. The integrity and quality of the RNA were assessed, followed by library preparation and sequencing using the Illumina platform.
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then mapped to the P. parasitica reference genome. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the treated and control groups[1].
Transcriptomic Analysis of a Metalaxyl-Resistant Phytophthora capsici Mutant
-
Isolate and Growth Conditions: A metalaxyl-resistant mutant of P. capsici and its wild-type parent were cultured on a suitable medium.
-
RNA Extraction and Sequencing: RNA was extracted from the mycelia of both the resistant mutant and the wild-type strain. RNA quality was assessed, and libraries were prepared for Illumina sequencing.
-
Data Analysis: After quality control, the sequencing reads were mapped to the P. capsici reference genome. Differentially expressed genes between the mutant and the wild-type were identified.
Visualizing the Molecular Impact
This compound's Mode of Action and Cellular Response in Phytophthora
This compound, like other CAA fungicides, primarily targets cellulose synthase, a key enzyme in the biosynthesis of the oomycete cell wall. This disruption leads to a cascade of downstream effects, as revealed by transcriptomic analysis.
Caption: Mode of action of this compound on Phytophthora.
Experimental Workflow for Comparative Transcriptomics
The process of comparing the transcriptomic responses of Phytophthora to different fungicides involves a series of well-defined steps, from experimental setup to data interpretation.
References
- 1. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound [agris.fao.org]
Dimethomorph vs. Novel Fungicides: A Comparative Analysis of Field Trial Performance Against Oomycete Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the field trial performance of the established fungicide Dimethomorph against several novel fungicide candidates for the control of oomycete plant pathogens. The data presented is compiled from various independent field studies, offering an objective overview of their relative efficacy. Detailed experimental protocols are provided to allow for critical evaluation and replication of the cited studies.
Quantitative Performance Data
The following tables summarize the efficacy of this compound and novel fungicide candidates in controlling key oomycete diseases in side-by-side field trials.
Table 1: Efficacy against Grape Downy Mildew (Plasmopara viticola)
| Fungicide | Active Ingredient | Application Rate (g/ha) | Mean Percent Disease Index (PDI) | % Disease Control | Reference |
| This compound + Mancozeb | This compound 9% + Mancozeb 60% | 2000 | - | - | [1] |
| Novel Candidate 1 | Oxathiapiprolin 0.6% + Mancozeb 60% WG | 2500 | 12.13 | - | [2] |
| Novel Candidate 1 | Oxathiapiprolin 0.6% + Mancozeb 60% WG | 3333 | 11.25 | - | [2] |
| Novel Candidate 2 | Oxathiapiprolin 48g + Amisulbrom 240 g/L SE | 312.5 ml/ha | 19.25 | 66.35 | [3] |
| Novel Candidate 2 | Oxathiapiprolin 48g + Amisulbrom 240 g/L SE | 375.00 ml/ha | 19.11 | 66.72 | [3] |
| Novel Candidate 3 | Oxathiapiprolin 3% + Mandipropamid 25% w/v (280 SC) | 700 ml/ha | 8.65 | - | [4] |
| Novel Candidate 3 | Oxathiapiprolin 3% + Mandipropamid 25% w/v (280 SC) | 750 ml/ha | 7.84 | - | [4] |
| Standard Check | Mandipropamid 23.4% SC | - | - | - | [3] |
| Untreated Control | - | - | 36.15 | - | [3] |
PDI: Percent Disease Index, a measure of disease severity. % Disease Control: The reduction in disease severity compared to the untreated control.
Table 2: Efficacy against Potato Late Blight (Phytophthora infestans)
| Fungicide | Active Ingredient(s) | Application Rate | Efficacy (%) | Reference |
| This compound | This compound | - | - | [5] |
| Novel Candidate 4 | Mandipropamid 250 g/l | 0.6 l/ha | 96.3 - 99.2 | [6][7] |
| Standard | Azoxystrobin 250 g/l | - | 94.1 - 95.5 | [6][7] |
| Combined Formulation | Iprovalicarb 5.5% + Propineb 61.25% | - | - | [5] |
| Combined Formulation | Pyraclostrobin 5% + Metiram 55% | - | - | [5] |
Table 3: Efficacy against Phytophthora Crown and Root Rot (Phytophthora capsici) in Chile Pepper
| Fungicide Treatment | Active Ingredient(s) | Application Method | Plant Mortality Reduction | Reference |
| This compound | This compound | Soil Drench | Significant | [8] |
| Ametoctradin + this compound | Ametoctradin + this compound | Soil Drench | Significant | [8] |
| Novel Candidate 5 | Oxathiapiprolin | Soil Drench | Significant | [8] |
| Novel Candidate 6 | Mandipropamid | Soil Drench | Significant | [8] |
| Novel Candidate 7 | Fluopicolide | Soil Drench | Significant | [8] |
| Standard | Mefenoxam | Soil Drench | Significant | [8] |
| Other | Cyazofamid, Ethaboxam, Fluazinam | Soil Drench | Significant | [8] |
Experimental Protocols
The data presented above were generated from field trials adhering to rigorous scientific standards. While specific parameters varied between studies, the general methodologies are outlined below.
1. Grape Downy Mildew (Plasmopara viticola) Field Trial Protocol
-
Experimental Design: Trials were typically conducted in commercial vineyards with a history of downy mildew infection.[9][10] A randomized complete block design with four replications per treatment was commonly used.[1][9][10] Individual plots consisted of a designated number of grapevines.[10][11]
-
Treatments and Application: Fungicide treatments, including a test product, a reference standard, and an untreated control, were applied.[9] Applications were generally initiated preventively before the first symptoms appeared and continued at regular intervals (e.g., 7-10 days) throughout the susceptible period of the crop.[10] Fungicides were applied using calibrated sprayers to ensure thorough coverage.[11]
-
Disease Assessment: Disease incidence and severity were assessed on both leaves and bunches at multiple time points during the season.[9] Assessments were often based on standardized rating scales, such as the percentage of leaf area or bunch area affected by downy mildew.[9]
-
Data Analysis: The collected data were subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[12]
2. Potato Late Blight (Phytophthora infestans) Field Trial Protocol
-
Experimental Design: Field trials were established in locations with favorable conditions for late blight development. A randomized plot design with 4 replications was standard.[6] Each plot was a defined area with a set number of potato plants.[6][13]
-
Cultivar: A potato cultivar susceptible to late blight, such as 'Desiree' or 'Kerr's Pink', was used to ensure adequate disease pressure.[6][14]
-
Inoculation: Trials often relied on natural infection, but in some cases, artificial inoculation with P. infestans sporangia was performed to ensure uniform disease pressure.[15]
-
Fungicide Application: Fungicide applications were typically made preventively, starting before the onset of disease symptoms and repeated at intervals of approximately 6-12 days.[6] Applications were made using equipment simulating farmer practices, such as a knapsack sprayer.[6]
-
Disease Assessment: The percentage of foliage affected by late blight was visually assessed at regular intervals throughout the epidemic.[14]
-
Data Analysis: The efficacy of the fungicides was calculated based on the reduction in disease severity compared to the untreated control plots.[6][7]
3. Phytophthora Crown and Root Rot Soil Drench Trial Protocol
-
Experimental Setup: Greenhouse and field trials were conducted in soil infested with Phytophthora capsici.[8]
-
Fungicide Application: Fungicides were applied as a soil drench around the base of the plants.[8][15] Applications were made at specified intervals, for example, 2- and 4-week intervals.[8]
-
Disease Assessment: The primary assessment was the incidence of plant mortality due to crown and root rot.[8] The duration of plant survival was also recorded.[8]
-
Data Analysis: The effectiveness of the fungicides was determined by comparing the final plant mortality and survival duration in the treated plots to the non-treated, inoculated control plots.[8]
Visualizations
Experimental Workflow for a Typical Fungicide Field Trial
Caption: A typical workflow for conducting fungicide field efficacy trials.
Signaling Pathway: Mode of Action of this compound
Caption: this compound's mode of action targeting cellulose synthase in oomycetes.
References
- 1. romanianjournalofhorticulture.ro [romanianjournalofhorticulture.ro]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Evaluation of oxathiapiprolin (3%) + mandipropamid (25%) w/v (280 SC) against downy mildew of grapes and its compatibility with biocontrol agents | Journal of Eco-friendly Agriculture [journals.acspublisher.com]
- 5. ijcmas.com [ijcmas.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. scribd.com [scribd.com]
- 10. Use of Innovative Compounds to Manage Grapevine Downy and Powdery Mildews: Results of a Three-Year Field Trial | MDPI [mdpi.com]
- 11. newyorkwines.org [newyorkwines.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 14. DSpace [t-stor.teagasc.ie]
- 15. A new strategy for durable control of late blight in potato by a single soil application of an oxathiapiprolin mixture in early season - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Dimethomorph residue analysis results
A comprehensive guide to the inter-laboratory comparison of Dimethomorph residue analysis, offering insights into analytical methodologies and performance data for researchers and scientists in drug development and food safety.
Inter-laboratory Comparison of this compound Residue Analysis
This guide provides a comparative overview of analytical methods for the determination of this compound residues in various matrices. The data presented is synthesized from independent laboratory validations and proficiency tests to offer a benchmark for laboratory performance.
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for this compound residue analysis as reported by various laboratories. These tables are intended to provide a comparative snapshot of method efficacy across different matrices.
Table 1: Comparison of Method Performance for this compound Residue Analysis in Water
| Laboratory/Method | Matrix | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/L) |
| BASF (Method L0257/01)[1] | Drinking Water | 0.05 | 98 | 4.1 | 0.05 |
| 0.5 | 96 | 2.1 | |||
| Surface Water | 0.05 | 96 | 3.1 | 0.05 | |
| 0.5 | 95 | 1.8 | |||
| Eurofins Agroscience Services (Independent Validation of L0257/01)[1] | Drinking Water | 0.05 | 94 | 5.3 | 0.05 |
| 0.5 | 92 | 3.3 | |||
| Surface Water | 0.05 | 93 | 4.3 | 0.05 | |
| 0.5 | 91 | 2.9 |
Table 2: Comparison of Method Performance for this compound Residue Analysis in Food Matrices
| Laboratory/Method | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| QuEChERS HPLC-MS/MS[2][3] | Lychee (Pulp) | 0.01 | 92 | 7.6 | 0.01 |
| 0.1 | 95 | 5.3 | |||
| 0.5 | 98 | 4.1 | |||
| Lychee (Whole) | 0.01 | 89 | 8.4 | 0.01 | |
| 0.1 | 93 | 6.2 | |||
| 0.5 | 96 | 4.8 | |||
| GC-MS/MS[4] | Tomato | 0.01 | 96 | ≤ 9 | < 0.01 |
| 0.1 | 94 | ≤ 9 | |||
| Cucumber | 0.01 | 81 | ≤ 9 | < 0.01 | |
| 0.1 | 85 | ≤ 9 | |||
| Onion | 0.01 | 92 | ≤ 9 | < 0.01 | |
| 0.1 | 91 | ≤ 9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the methods used for generating the comparative data.
Protocol 1: Analysis of this compound in Water by LC-MS/MS (Based on BASF Method L0257/01)[1][5][6]
1. Principle: Residues of the E- and Z-isomers of this compound in water samples are determined by direct injection onto a High-Performance Liquid Chromatography (HPLC) column followed by detection using positive ion electrospray ionization tandem mass spectrometry (MS/MS-ESI). The isomers are separated chromatographically.
2. Apparatus:
-
HPLC system with a suitable column (e.g., C18)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Purified water
-
Analytical standards of E- and Z-dimethomorph
4. Sample Preparation: No sample preparation or clean-up is required for water samples. Samples are directly injected into the LC-MS/MS system.
5. Instrumental Analysis:
-
HPLC Conditions: A gradient elution with mobile phases consisting of water and methanol, both with formic acid, is typically used.
-
MS/MS Detection: The instrument is operated in the positive ion mode, monitoring specific mass transitions for both isomers. The primary transition for quantification is typically m/z 388 -> 301, with a confirmatory transition of m/z 388 -> 165.[5][6]
6. Quantification: Results are calculated by direct comparison of the peak areas from the sample to those of external standards of known concentrations.
Protocol 2: Analysis of this compound in Food Matrices by QuEChERS and HPLC-MS/MS[2][4][7][8]
1. Principle: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for sample extraction and cleanup, followed by determination with HPLC-MS/MS.
2. Apparatus:
-
High-speed homogenizer
-
Centrifuge
-
HPLC-MS/MS system
3. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Analytical standards of this compound
4. Sample Preparation (QuEChERS):
-
Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added, and the tube is shaken vigorously. Extraction salts (magnesium sulfate, sodium chloride, and sodium citrate) are then added, and the tube is shaken again and centrifuged.[7]
-
Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing magnesium sulfate and a sorbent like Primary Secondary Amine (PSA) to remove interferences such as sugars and fatty acids. The tube is vortexed and centrifuged.[8]
5. Instrumental Analysis: The final extract is analyzed by HPLC-MS/MS under similar conditions as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study of pesticide residue analysis.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dissipation and Safety Analysis of this compound Application in Lychee by High-Performance Liquid Chromatography–Tandem Mass Spectrometry with QuEChERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. epa.gov [epa.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Validating Dimethomorph's Mode of Action: A Comparative Guide for Researchers
A deep dive into the genetic evidence supporting the targeted action of Dimethomorph on oomycete cell wall synthesis and its performance relative to alternative fungicides.
This compound, a cinnamic acid derivative fungicide, is a widely utilized agent for controlling oomycete pathogens such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1][2][3][4][5] Its efficacy stems from a specific mode of action that disrupts the formation of the fungal cell wall, a structure essential for pathogen viability.[2][3][4][5][6] This guide provides a comprehensive comparison of this compound with other fungicides, supported by experimental data, and delves into the genetic validation of its mechanism of action, offering detailed experimental protocols for researchers in drug development and plant pathology.
This compound's Mode of Action: Targeting Cellulose Synthase
This compound belongs to the Carboxylic Acid Amide (CAA) group of fungicides.[7] Its primary mode of action is the inhibition of cellulose synthesis, a critical component of the oomycete cell wall.[7][8] This disruption of cell wall formation ultimately leads to the death of the pathogen.[3][6] Evidence suggests that this compound does not affect cells lacking a cell wall, such as zoospores, further pinpointing the cell wall as its target. While direct genetic knockout studies specifically for this compound are not extensively published, compelling evidence from related CAA fungicides strongly supports this mechanism.
Performance Comparison with Alternative Fungicides
This compound's systemic and translaminar properties provide long-lasting protection, including for new plant growth.[2] It is effective against a wide range of oomycete diseases.[2][3] The following table summarizes the performance of this compound in comparison to other commonly used fungicides.
| Fungicide Class | Active Ingredient(s) | Mode of Action | Target Pathogens | Efficacy (% control) | Reference |
| Carboxylic Acid Amide (CAA) | This compound | Cellulose synthesis inhibition | Oomycetes (e.g., Phytophthora, Plasmopara) | 83.9–90.3% against late blight | [1] |
| Phenylamide | Metalaxyl/Mefenoxam | RNA polymerase I inhibition | Oomycetes | High, but resistance is a major issue | [9] |
| Quinone outside Inhibitors (QoI) | Azoxystrobin, Pyraclostrobin | Respiration inhibition | Broad spectrum | Varies; resistance reported | [10] |
| Multi-site contact | Chlorothalonil, Mancozeb | Multi-site activity | Broad spectrum | Good protectant activity (e.g., Mancozeb 72.8% against late blight) | [1][10] |
| Benzamide | Fluopicolide | Spectrin-like protein disruption | Oomycetes | High | [1] |
| Oxysterol-binding protein inhibitor (OSBPI) | Oxathiapiprolin | Oxysterol-binding protein inhibition | Oomycetes | 83.9–90.3% against late blight | [1] |
Genetic Validation of the CAA Fungicide Target
Further supporting this, RNA-sequencing analysis of Phytophthora parasitica treated with this compound revealed significant changes in the expression of 832 genes, indicating a targeted impact on cellular processes. While this study did not pinpoint a single gene, it laid the groundwork for more targeted genetic investigations.
Experimental Protocols
To definitively validate this compound's mode of action using modern genetic techniques, a gene knockout study using CRISPR/Cas9 in a model oomycete like Phytophthora sojae could be performed. The following outlines a detailed, albeit hypothetical, experimental protocol based on established methodologies.
Protocol 1: CRISPR/Cas9-Mediated Knockout of Cellulose Synthase Genes in Phytophthora sojae
Objective: To determine if the knockout of specific cellulose synthase (CesA) genes confers resistance to this compound.
Materials:
-
P. sojae wild-type strain
-
CRISPR/Cas9 vector system for oomycetes
-
Plasmids for expressing single guide RNAs (sgRNAs) targeting CesA genes
-
Protoplast transformation reagents
-
This compound stock solution
-
Culture media (V8 agar)
-
PCR reagents and primers for genotyping
Methodology:
-
sgRNA Design and Vector Construction:
-
Identify candidate CesA genes in the P. sojae genome.
-
Design multiple sgRNAs targeting different exons of each CesA gene to ensure a functional knockout.
-
Clone the designed sgRNAs into the CRISPR/Cas9 expression vector.
-
-
Protoplast Transformation:
-
Generate protoplasts from young mycelia of the P. sojae wild-type strain.
-
Transform the protoplasts with the CRISPR/Cas9-CesA-sgRNA constructs using a polyethylene glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a regeneration medium.
-
-
Selection and Screening of Transformants:
-
Select potential transformants based on a selectable marker present in the vector.
-
Screen the selected colonies by PCR using primers flanking the target region to identify mutants with insertions or deletions (indels).
-
Sequence the PCR products to confirm the knockout of the target CesA gene.
-
-
Phenotypic Analysis:
-
Grow the confirmed CesA knockout mutants and the wild-type strain on V8 agar amended with varying concentrations of this compound.
-
Measure the radial growth of the colonies after a set incubation period.
-
Calculate the EC50 (effective concentration to inhibit 50% of growth) for both the wild-type and knockout strains.
-
Expected Outcome: If a specific CesA gene is the target of this compound, the corresponding knockout mutants are expected to exhibit significantly higher resistance (a higher EC50 value) to the fungicide compared to the wild-type strain.
Visualizing the Mode of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: Simplified pathway of this compound's inhibitory action.
Caption: Workflow for validating this compound's target via gene knockout.
Conclusion
The mode of action of this compound, through the inhibition of cellulose synthesis, is well-supported by biochemical evidence and strongly inferred from genetic studies on the broader class of CAA fungicides. While direct genetic knockout validation for this compound itself presents a research opportunity, the existing data provides a robust framework for its targeted fungicidal activity. The use of advanced genetic tools like CRISPR/Cas9 will undoubtedly provide the definitive evidence and pave the way for the development of more effective and sustainable disease management strategies.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RNA-seq analysis of the response of plant-pathogenic oomycete Phytophthora parasitica to the fungicide this compound [agris.fao.org]
- 5. Computational and genetic evidence that different structural conformations of a non-catalytic region affect the function of plant cellulose synthase (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Novel application of ribonucleoprotein-mediated CRISPR-Cas9 gene editing in plant pathogenic oomycete species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Genome Editing in the Oomycete Phytophthora sojae Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genomic Surveillance and Molecular Evolution of Fungicide Resistance in European Populations of Wheat Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dimethomorph: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Dimethomorph, a systemic fungicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals handling this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. The immediate priority is to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes chemical-resistant gloves, protective clothing, and eye or face protection.[1][2][3] In areas with poor ventilation or where dust formation is possible, suitable respiratory protection should be used.[1][4]
-
Environmental Protection: Prevent this compound from entering drains, surface waters, groundwater, or soil.[1][2][5] It is recognized as toxic to aquatic life with long-lasting effects.[2][5][6] All spills must be collected and contained.[1][2][5][6]
-
Handling: Use in a well-ventilated area.[2] Avoid actions that create dust.[1][5] Wash hands and face thoroughly after handling and before breaks.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is incineration at a licensed facility. However, procedures vary for the chemical waste itself, spills, and contaminated packaging.
1. Disposal of Unused or Waste this compound:
-
Avoid Excess: Whenever possible, only prepare the amount of solution needed for an experiment to minimize waste.[7]
-
Collection: Collect waste this compound in suitable, tightly closed, and clearly labeled containers for disposal.[2][5]
-
Primary Disposal Method: The recommended disposal method is to send the waste to a suitable, licensed incineration plant, in observance of all local, state, and federal regulations.[1][2][8]
-
Regulatory Compliance: Always dispose of contents and containers at a designated hazardous or special waste collection point.[1] Check with your local solid waste management authority or environmental agency for community-specific hazardous waste collection programs.[7]
2. Managing Spills:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5]
-
Small Spills: For small amounts, contain the spill with a dust-binding material and prepare for disposal.[1]
-
Large Spills: For larger quantities, sweep or shovel the material up.[1] Use spark-proof tools and explosion-proof equipment.[2][5] Avoid raising dust.[1]
-
Collection: Place the collected material into appropriate, sealed containers that can be labeled for disposal.[1][2]
-
Decontamination: Clean contaminated floors and objects thoroughly with water and detergents, ensuring the cleaning water is also contained and disposed of in accordance with environmental regulations.[1]
3. Disposal of Contaminated Packaging:
-
Emptying: Contaminated packaging should be emptied as thoroughly as possible.[1]
-
Container Rinsing: Containers can be triple-rinsed (or the equivalent).[2][4] The rinsate (the liquid from rinsing) should be collected and added to a spray tank for use or disposed of as hazardous waste.[4]
-
Final Disposal of Containers:
-
Never reuse empty pesticide containers.[7]
-
After proper rinsing, containers may be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill, if permitted by local authorities.[2]
-
Combustible packaging materials may be incinerated.[2]
-
Safety and Handling Data for Disposal
The following table summarizes key quantitative and qualitative data relevant to the safe handling and storage of this compound waste prior to disposal.
| Parameter | Specification | Source(s) |
| Storage Conditions | Store locked up in a dry, cool, well-ventilated area. Keep container tightly closed. | [1][2][6] |
| Incompatible Storage | Segregate from foods and animal feeds. Keep away from heat, direct sunlight, and moisture. | [1][2][4] |
| Storage Stability | The product is stable for up to 60 months under proper storage conditions. | [1] |
| Personal Protective Equipment | Chemical-resistant gloves, protective clothing, eye/face protection. Respiratory protection as needed. | [1][2][3][6] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Do not discharge into waterways or soil. | [2][5][9] |
| Primary Disposal Route | Must be sent to a suitable incineration plant, observing local regulations. | [1][2] |
Experimental Protocols
While specific experimental protocols for disposal are not cited in literature, the standard and accepted methodology is based on regulatory guidelines found in Safety Data Sheets (SDS). The key procedural steps derived are:
-
Waste Segregation: Isolate this compound waste from other laboratory waste streams.
-
Containment: Securely place solid waste in a labeled, sealed container. Place liquid waste in a compatible, sealed, and labeled container.
-
Spill Decontamination: Treat spills with an inert absorbent material (e.g., sand, sawdust), collect the absorbed material into a sealed container, and decontaminate the area with detergent and water, collecting the wastewater for disposal.[1][4]
-
Container Decontamination: Triple-rinse empty containers, collecting the rinsate for proper disposal or appropriate reuse (e.g., adding to a spray tank).[2][4]
-
Final Disposal: Arrange for a licensed hazardous waste contractor to transport the collected waste for high-temperature incineration in accordance with EPA, state, and local regulations.[1][8][10]
This compound Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. download.basf.com [download.basf.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pomais.com [pomais.com]
- 4. eatsafe.nzfsa.govt.nz [eatsafe.nzfsa.govt.nz]
- 5. echemi.com [echemi.com]
- 6. hb-p.com [hb-p.com]
- 7. epa.gov [epa.gov]
- 8. agriculture.basf.com [agriculture.basf.com]
- 9. Re-evaluation Decision RVD2020-05, this compound and Its Associated End-use Products - Canada.ca [canada.ca]
- 10. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethomorph
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Dimethomorph, a fungicide that requires careful management to mitigate potential risks. By adhering to these procedural steps, you can maintain a secure workspace while ensuring the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE, drawing from safety data sheets to provide clear, actionable guidance.
| PPE Category | Recommended Specifications |
| Respiratory Protection | For lower concentrations or short-term exposure, a particle filter with high efficiency for solid and liquid particles (e.g., EN 143 or 149, Type P3 or FFP3) is suitable.[1] In situations where exposure limits may be exceeded or irritation is experienced, a full-face respirator should be used.[2] |
| Hand Protection | Chemical-resistant safety gloves (EN ISO 374-1) are required for prolonged, direct contact.[1] Recommended materials include Nitrile rubber (0.4 mm), Chloroprene rubber (0.5 mm), or Butyl rubber (0.7 mm), all with a permeation time of > 480 minutes.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2][3] |
| Body Protection | Body protection should be selected based on the specific activity and potential for exposure.[1] Options include an apron, protective boots, and a chemical-protection suit (in accordance with EN 14605 for splashes or EN ISO 13982 for dust).[1] Closed work clothing is also recommended.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for minimizing risk. The following step-by-step operational plan outlines the procedures for preparation, handling, and cleanup.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area.[1][3] Local exhaust ventilation is recommended.[4]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure the work area is clean and free of clutter. Have spill control materials readily available.
2. Handling:
-
Avoid Dust Formation: Take measures to prevent the generation of dust, as it can form an explosive mixture with air.[1]
-
Prevent Electrostatic Charge: Keep sources of ignition clear and have fire extinguishers accessible.[1]
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands and face before breaks and at the end of the shift.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
3. Cleanup:
-
Small Spills: For small amounts, contain the spill with a dust-binding material and dispose of it appropriately.[1]
-
Large Spills: For larger spills, sweep or shovel the material into suitable, labeled, and sealed containers for disposal.[1] Avoid raising dust.[1]
-
Decontamination: Thoroughly clean contaminated floors and objects with water and detergents, adhering to environmental regulations.[1]
-
Clothing: Remove and wash contaminated clothing promptly.[4] Store work clothing separately.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including spilled material and contaminated items, in suitable, clearly labeled, and sealed containers.[1]
-
Do not mix this compound waste with other chemicals.[5]
2. Disposal of this compound:
-
This compound waste must be sent to a suitable incineration plant in accordance with local regulations.[1]
3. Disposal of Contaminated Packaging:
-
Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.[1]
4. Environmental Precautions:
-
Do not discharge this compound into drains, surface waters, or groundwater.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
